WRW4
Description
Properties
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C61H65N15O6/c62-44(24-34-29-67-45-17-6-1-12-39(34)45)56(78)72-50(22-11-23-66-61(64)65)57(79)74-53(27-37-32-70-48-20-9-4-15-42(37)48)59(81)76-54(28-38-33-71-49-21-10-5-16-43(38)49)60(82)75-52(26-36-31-69-47-19-8-3-14-41(36)47)58(80)73-51(55(63)77)25-35-30-68-46-18-7-2-13-40(35)46/h1-10,12-21,29-33,44,50-54,67-71H,11,22-28,62H2,(H2,63,77)(H,72,78)(H,73,80)(H,74,79)(H,75,82)(H,76,81)(H4,64,65,66)/t44-,50-,51-,52-,53-,54-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJDOVLLPORVJP-WOAIKHIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC7=CNC8=CC=CC=C87)C(=O)NC(CC9=CNC1=CC=CC=C19)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC5=CNC6=CC=CC=C65)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CC9=CNC1=CC=CC=C19)C(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H65N15O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1104.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of WRW4: A Technical Guide to its Antagonistic Action on Formyl Peptide Receptor 2
For Researchers, Scientists, and Drug Development Professionals
Abstract
WRW4 is a synthetic hexapeptide that has been identified as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 receptor (ALX). By competitively binding to FPR2, this compound effectively blocks the receptor's activation by a wide range of agonists. This inhibition disrupts the canonical downstream signaling pathways, leading to the attenuation of key cellular responses such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, chemotaxis, and superoxide generation. This technical guide provides a comprehensive overview of the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.
Introduction
The Formyl Peptide Receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a crucial role in the innate immune system by recognizing formylated peptides derived from bacteria and mitochondria, as well as other endogenous and exogenous ligands. Among these, FPR2 has garnered significant attention due to its involvement in a diverse array of physiological and pathological processes, including inflammation, host defense, and neurodegenerative diseases. The ability to modulate FPR2 activity is therefore of great therapeutic interest. This compound has emerged as a valuable pharmacological tool for studying the physiological roles of FPR2 and as a potential lead compound for the development of novel anti-inflammatory agents.
Mechanism of Action of this compound
This compound exerts its biological effects by acting as a selective antagonist at the FPR2 receptor. Its primary mechanism involves competitively inhibiting the binding of various agonists to the receptor, thereby preventing the conformational changes required for receptor activation and subsequent intracellular signaling.
Competitive Antagonism at FPR2
This compound directly competes with FPR2 agonists for the same binding site on the receptor. This has been demonstrated through competitive binding assays, where this compound effectively displaces the binding of radiolabeled or fluorescently tagged FPR2 agonists. The inhibitory potency of this compound is most commonly characterized by its half-maximal inhibitory concentration (IC50) value.
Inhibition of Downstream Signaling Pathways
Upon agonist binding, FPR2 couples to intracellular G proteins, primarily of the Gi family, initiating a cascade of signaling events. This compound, by preventing agonist binding, effectively blocks these downstream pathways:
-
Inhibition of Intracellular Calcium Mobilization: Agonist activation of FPR2 leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This compound potently inhibits this agonist-induced calcium flux.[1][2]
-
Inhibition of ERK Phosphorylation: The FPR2 signaling cascade also involves the activation of the mitogen-activated protein kinase (MAPK) pathway, including the phosphorylation and activation of Extracellular signal-Regulated Kinase (ERK). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, contributing to various cellular responses. This compound has been shown to block agonist-induced ERK phosphorylation.[2]
-
Inhibition of Chemotaxis: A primary function of FPR2 activation in immune cells, such as neutrophils and monocytes, is the induction of chemotaxis, the directed migration of cells towards a chemical gradient. This compound effectively abrogates the chemotactic response of these cells towards FPR2 agonists.[1]
-
Inhibition of Superoxide Generation: Activated phagocytes produce reactive oxygen species (ROS), such as superoxide anions, as part of the inflammatory response and for microbial killing. This process, known as the respiratory burst, can be triggered by FPR2 agonists. This compound inhibits agonist-induced superoxide generation in neutrophils.[1]
Quantitative Data
The inhibitory potency of this compound has been quantified against various FPR2 agonists. The most consistently reported value is its IC50 for the inhibition of the synthetic hexapeptide WKYMVm binding to FPR2.
| Agonist Inhibited | Assay Type | Cell Type | IC50 (µM) | Reference |
| WKYMVm | Competitive Binding | RBL-2H3 cells expressing FPR2 | 0.23 | [1][3][4] |
| MMK-1 | Calcium Mobilization | Not Specified | - | [1][2] |
| Amyloid β42 | Calcium Mobilization, Chemotaxis, Superoxide Generation | Human Neutrophils | - | [1][2] |
| F peptide | Calcium Mobilization | Not Specified | - | [1][2] |
Note: Specific IC50 values for the inhibition of MMK-1, Amyloid β42, and F peptide by this compound are not consistently reported in the literature, but its inhibitory effect is well-documented.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Signaling Pathway
Caption: this compound competitively antagonizes FPR2, blocking agonist-induced signaling.
Experimental Workflow: Characterizing this compound Activity
References
- 1. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
WRW4: A Technical Guide to a Selective FPR2/ALX Antagonist
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX) or Formyl Peptide Receptor-Like 1 (FPRL1), is a G protein-coupled receptor (GPCR) that plays a pivotal, yet complex, role in the inflammatory response.[1][2] Its ability to be activated by a diverse array of endogenous and exogenous ligands results in either pro-inflammatory or pro-resolving cellular outcomes, making it a significant target for therapeutic intervention in inflammatory diseases, neurodegenerative disorders, and host defense mechanisms.[3][4] The hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp) has been identified as a potent and selective antagonist of FPR2/ALX.[5] It functions by directly competing with agonists for binding to the receptor, thereby inhibiting the initiation of downstream signaling cascades.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of the pertinent biological pathways and workflows.
Introduction to FPR2/ALX
FPR2/ALX is a member of the formyl peptide receptor family and is primarily expressed on mammalian phagocytic leukocytes, such as neutrophils and monocytes, as well as on various other cell types including epithelial, endothelial, and neuronal cells.[2][6] This receptor is a key sensor in the immune system, recognizing a wide range of ligands:
-
Pro-inflammatory Ligands: Including Serum Amyloid A (SAA) and mitochondrial formylated peptides released from damaged cells.[3][7]
-
Pro-resolving Ligands: Such as Lipoxin A4 (LXA4) and Annexin A1 (ANXA1) and its N-terminal derived peptides (e.g., Ac2-26).[3][8]
This dual functionality positions FPR2/ALX as a critical switch in modulating the immune response, capable of either amplifying inflammation or promoting its resolution depending on the specific agonist it binds.[3] The development of selective antagonists like this compound is therefore crucial for dissecting the specific roles of this receptor in health and disease.
This compound: A Selective FPR2/ALX Antagonist
This compound is a synthetic hexapeptide (sequence: WRWWWW) that has been characterized as the first specific antagonist for FPR2/ALX.[5][9] Its primary mechanism of action is the competitive blockade of the agonist binding site on the receptor.[1] This selectivity is a key feature; this compound effectively inhibits cellular responses to FPR2/ALX agonists like WKYMVm, MMK-1, and Amyloid β42 (Aβ42) peptide, while having no effect on responses mediated by agonists for the related Formyl Peptide Receptor 1 (FPR1), such as fMLF.[5][10]
By blocking agonist binding, this compound prevents the downstream signaling events typically initiated by FPR2/ALX activation, including:
-
Inhibition of intracellular calcium mobilization.[10]
-
Prevention of extracellular signal-regulated kinase (ERK) activation.[5][11]
-
Blockade of cellular functions such as chemotaxis and superoxide generation in neutrophils.[9][10]
Quantitative Data: Potency of this compound
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the antagonist required to inhibit 50% of the specific binding of an agonist.
| Parameter | Description | Value | Agonist | Cell System | Reference |
| IC50 | Inhibition of agonist binding to FPRL1/FPR2 | 0.23 µM | WKYMVm | RBL-2H3 cells expressing FPRL1 | [9][10][11] |
Signaling Pathways and Mechanism of Action
FPR2/ALX activation leads to divergent signaling pathways depending on the bound ligand. This compound acts as a gatekeeper, preventing the initiation of these cascades.
FPR2/ALX Agonist-Induced Signaling
Upon agonist binding, FPR2/ALX couples to inhibitory G proteins (Gαi), triggering a cascade that includes the activation of Phospholipase C (PLC), generation of inositol trisphosphate (IP3), and subsequent mobilization of intracellular calcium stores. This signaling also frequently involves the activation of the mitogen-activated protein kinase (MAPK) pathway, particularly ERK.[1][7]
Caption: Agonist-induced FPR2/ALX signaling cascade.
This compound Mechanism of Antagonism
This compound competitively binds to the FPR2/ALX receptor, physically obstructing agonists from docking. This prevents the conformational change required for G-protein activation, effectively silencing the downstream signaling pathways before they can be initiated.
Caption: this compound mechanism of competitive antagonism at the FPR2/ALX receptor.
Key Experimental Protocols
The following protocols are foundational for characterizing the activity of this compound and investigating the function of FPR2/ALX.
Receptor Binding Assay (Flow Cytometry)
This protocol determines the ability of this compound to bind directly to cells expressing FPR2/ALX.
Objective: To visualize and quantify the binding of this compound to its receptor.
Methodology:
-
Cell Preparation: Use a cell line engineered to express FPR2/ALX (e.g., RBL-2H3 cells). Harvest cells and wash with a suitable buffer (e.g., PBS with 0.2% BSA and 0.02% sodium azide).
-
Labeling: Incubate the cells with 10 µM biotin-conjugated this compound for 30 minutes at 4°C.[10] This step allows the antagonist to bind to the receptor on the cell surface.
-
Washing: Extensively wash the cells with cold buffer to remove any unbound biotin-WRW4.[10]
-
Secondary Staining: Incubate the cells with a fluorescently-labeled streptavidin conjugate (e.g., 5 µg/ml streptavidin-FITC) for 40 minutes at 4°C in the dark.[10] Streptavidin has a high affinity for biotin, linking the fluorescent tag to the bound this compound.
-
Final Wash and Fixation: Wash the cells twice more and fix with 0.2% paraformaldehyde.[10]
-
Analysis: Analyze the fluorescence of the cell population using a flow cytometer. Increased fluorescence compared to control cells (not incubated with biotin-WRW4) indicates specific binding.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to block agonist-induced increases in intracellular calcium, a primary downstream effect of FPR2/ALX activation.
Objective: To quantify the antagonistic effect of this compound on FPR2/ALX signaling.
Methodology:
-
Cell Plating: Plate cells (e.g., human neutrophils or FPR2/ALX-expressing cell lines) in a 96-well microplate and grow to near confluence.[12]
-
Dye Loading: Wash the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.[12][13]
-
Antagonist Pre-incubation: Wash away excess dye and incubate the cells with varying concentrations of this compound (or vehicle control) for 15-30 minutes.
-
Agonist Stimulation & Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading, then inject an FPR2/ALX agonist (e.g., WKYMVm, Aβ42) and immediately begin recording fluorescence intensity over time.[10]
-
Data Analysis: The increase in fluorescence corresponds to the rise in intracellular calcium. Compare the peak fluorescence in this compound-treated wells to control wells to determine the extent of inhibition.
Chemotaxis Assay (Boyden Chamber)
This assay assesses the impact of this compound on the directed migration of cells towards a chemoattractant, a key physiological function mediated by FPR2/ALX.
Objective: To determine if this compound can block agonist-induced cell migration.
Methodology:
-
Chamber Setup: Use a Boyden microchamber apparatus, which consists of upper and lower wells separated by a microporous membrane.
-
Chemoattractant: Add the FPR2/ALX agonist (e.g., SAA1, WKYMVm) or a control buffer to the lower compartment of the chamber.[14]
-
Cell Preparation: Resuspend migratory cells (e.g., neutrophils) in assay medium. Incubate one aliquot of cells with this compound and another with a vehicle control.[14]
-
Cell Loading: Load the prepared cells into the upper compartment of the chamber.
-
Incubation: Incubate the chamber at 37°C in a humidified incubator for a period sufficient to allow cell migration (e.g., 30-90 minutes).
-
Quantification: After incubation, remove the membrane. Fix, stain, and mount the membrane on a microscope slide. Count the number of cells that have migrated through the pores to the lower side of the membrane.
-
Analysis: Compare the number of migrated cells in the this compound-treated group to the control group. The result is often expressed as a chemotactic index.[14]
Caption: Experimental workflow for a Boyden chamber chemotaxis assay.
Conclusion and Future Directions
This compound is an indispensable pharmacological tool for the study of FPR2/ALX biology. Its high selectivity and well-characterized inhibitory activity allow researchers to precisely probe the receptor's function in a multitude of physiological and pathological processes. For drug development professionals, this compound serves as a benchmark antagonist, providing a critical reference for the development of novel small molecule or biologic therapeutics targeting the FPR2/ALX pathway for the treatment of inflammatory and neurodegenerative diseases. Future research will likely focus on leveraging the insights gained from using this compound to design antagonists with improved pharmacokinetic properties suitable for clinical applications.
References
- 1. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 2. FPR2/ALX receptor expression and internalization are critical for lipoxin A4 and annexin-derived peptide-stimulated phagocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpcscientific.com [cpcscientific.com]
- 5. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
The Role of WRW4 in the Inflammatory Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the hexapeptide WRW4 and its significant role in modulating the inflammatory response. As a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 receptor (ALX), this compound has emerged as a critical tool for dissecting the complex signaling pathways governed by this receptor. FPR2 is a G-protein coupled receptor (GPCR) that, depending on the activating ligand, can mediate both pro-inflammatory and anti-inflammatory, pro-resolving signals. This dual functionality places FPR2 at a crucial juncture in the inflammatory cascade, making it a compelling target for therapeutic intervention. This document details the mechanism of action of this compound, presents quantitative data on its inhibitory effects, provides detailed protocols for key experimental assays, and visualizes the intricate signaling pathways involved.
Introduction: The Dichotomous Role of FPR2 in Inflammation
The inflammatory response is a tightly regulated process essential for host defense and tissue homeostasis. A key player in this process is the Formyl Peptide Receptor 2 (FPR2), a member of the G-protein coupled receptor family.[1] FPR2 is expressed on a wide variety of immune cells, including neutrophils, monocytes, macrophages, and T cells, as well as non-immune cells such as fibroblasts and epithelial cells.[1]
A remarkable feature of FPR2 is its ability to be activated by a structurally diverse array of ligands, leading to distinct and often opposing biological outcomes.[2] Pro-inflammatory ligands, such as Serum Amyloid A (SAA) and the bacterial peptide N-formyl-Met-Leu-Phe-Lys (fMLFK), can trigger potent inflammatory responses through FPR2 activation.[2][3] Conversely, anti-inflammatory and pro-resolving ligands, including Lipoxin A4 (LXA4), Resolvin D1 (RvD1), and Annexin A1 (AnxA1), utilize FPR2 to actively suppress inflammation and promote its resolution.[4][5] This positions FPR2 as a molecular switch that can either propagate or dampen inflammation.
This compound: A Selective Antagonist of FPR2
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that acts as a selective and potent antagonist of FPR2.[6] Its primary mechanism of action is the competitive inhibition of agonist binding to the receptor, thereby blocking the initiation of downstream signaling cascades.[6] This antagonistic activity has been demonstrated against a variety of FPR2 agonists, making this compound an invaluable tool for studying the physiological and pathological roles of FPR2.
Mechanism of Action
By binding to FPR2, this compound prevents the conformational changes necessary for receptor activation and subsequent coupling to heterotrimeric G-proteins, primarily of the Gi/o family.[2] This blockade inhibits a range of downstream cellular responses, including:
-
Intracellular Calcium Mobilization: A rapid increase in intracellular calcium is a hallmark of GPCR activation. This compound effectively inhibits this calcium flux induced by FPR2 agonists.[6]
-
Extracellular Signal-Regulated Kinase (ERK) Activation: The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound has been shown to block agonist-induced ERK phosphorylation.[6]
-
Chemotaxis: The directed migration of immune cells to sites of inflammation is a fundamental aspect of the inflammatory response. This compound inhibits the chemotactic migration of cells like neutrophils towards FPR2 agonists.[6]
-
Cytokine Production: FPR2 activation can lead to the production and release of both pro- and anti-inflammatory cytokines. This compound can modulate this cytokine milieu by blocking the initial receptor activation.[7]
Quantitative Data: Inhibitory Profile of this compound
The potency of this compound as an FPR2 antagonist has been quantified in various studies. The following table summarizes key inhibitory data.
| Parameter | Agonist Inhibited | Cell Type/System | Value | Reference(s) |
| IC50 | WKYMVm binding | FPRL1-expressing RBL-2H3 cells | 0.23 μM | [6] |
| Inhibition | MMK-1-induced Ca2+ influx | Neutrophils | Effective at micromolar concentrations | [6] |
| Inhibition | Amyloid β42-induced Ca2+ influx | Neutrophils | Effective at micromolar concentrations | [6] |
| Inhibition | F peptide-induced Ca2+ influx | Neutrophils | Effective at micromolar concentrations | [6] |
| Inhibition | Amyloid β42-induced superoxide generation | Neutrophils | Complete inhibition reported | [8] |
| Inhibition | Amyloid β42-induced chemotaxis | Neutrophils | Complete inhibition reported | [8] |
| Inhibition | Lipoxin A4-induced cell migration | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective inhibition observed | [3] |
| Inhibition | Serum Amyloid A (SAA) and CXCL8 synergy in neutrophil chemotaxis | Primary human neutrophils | Effective at 20 µg/ml | [9] |
Signaling Pathways Modulated by this compound
The antagonism of FPR2 by this compound leads to the interruption of a complex network of intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling events downstream of FPR2 and the point of intervention by this compound.
Overview of FPR2 Signaling
Figure 1: Overview of FPR2 signaling and this compound intervention.
Pro-inflammatory vs. Anti-inflammatory Signaling Cascades
Figure 2: Divergent signaling pathways of FPR2.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound on FPR2-mediated cellular responses.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the directed migration of neutrophils towards an FPR2 agonist.
Materials:
-
Boyden chamber apparatus (e.g., 96-well format)
-
Polycarbonate filters with 3-5 µm pores
-
Human neutrophils isolated from whole blood
-
RPMI-1640 medium with 0.1% BSA (chemotaxis buffer)
-
FPR2 agonist (e.g., WKYMVm, 10 nM)
-
This compound (various concentrations, e.g., 0.1 - 10 µM)
-
Calcein-AM or other fluorescent cell viability dye
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the purified neutrophils in chemotaxis buffer at a concentration of 1 x 10^6 cells/mL.
-
This compound Pre-incubation: In a separate tube, pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle (DMSO) for 30 minutes at 37°C.
-
Assay Setup:
-
Add 150 µL of chemotaxis buffer containing the FPR2 agonist to the lower wells of the Boyden chamber.
-
Add 150 µL of chemotaxis buffer alone to control wells (for measuring random migration).
-
Place the filter membrane over the lower wells.
-
Add 50 µL of the pre-incubated neutrophil suspension to the top of the filter.
-
-
Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.
-
Quantification of Migration:
-
After incubation, carefully remove the filter.
-
Scrape off the non-migrated cells from the top of the filter.
-
Lyse the migrated cells on the bottom of the filter and in the lower chamber.
-
Quantify the number of migrated cells by measuring the activity of a cellular enzyme like myeloperoxidase or by pre-labeling cells with a fluorescent dye like Calcein-AM and measuring fluorescence.[10]
-
-
Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration compared to the vehicle control.
Intracellular Calcium Mobilization Assay
This assay determines the ability of this compound to block the increase in intracellular calcium ([Ca2+]i) induced by FPR2 agonists.
Materials:
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES (assay buffer)
-
FPR2-expressing cells (e.g., neutrophils, or a transfected cell line like HL-60)
-
FPR2 agonist (e.g., WKYMVm, 100 nM)
-
This compound (various concentrations)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation and Dye Loading:
-
Plate FPR2-expressing cells in a black-walled, clear-bottom 96-well plate.
-
Prepare a loading solution containing 2-5 µM Fura-2 AM or Fluo-4 AM and 0.02% Pluronic F-127 in assay buffer.
-
Remove the culture medium from the cells and add the loading solution.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
Gently wash the cells twice with assay buffer to remove extracellular dye. Add 100 µL of assay buffer to each well.
-
-
Assay Measurement:
-
Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.
-
In a separate compound plate, prepare solutions of this compound at various concentrations and the FPR2 agonist.
-
Set the instrument to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline fluorescence reading for 15-20 seconds.
-
The instrument's integrated pipettor adds the this compound solution (or vehicle) to the wells.
-
After a 1-2 minute pre-incubation with this compound, the instrument adds the FPR2 agonist.
-
Continue recording the fluorescence to capture the calcium response.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in [Ca2+]i. For Fura-2, the ratio of emission at 510 nm following excitation at 340 nm and 380 nm is calculated. For Fluo-4, the change in fluorescence intensity at ~525 nm (excitation ~490 nm) is measured. The peak fluorescence response is used to determine the dose-dependent inhibition by this compound.
ERK1/2 Phosphorylation Western Blot
This protocol details the detection of phosphorylated ERK1/2 (p-ERK1/2) to assess the inhibitory effect of this compound on the MAPK pathway.
Materials:
-
FPR2-expressing cells (e.g., neutrophils, macrophages)
-
FPR2 agonist (e.g., WKYMVm, 100 nM)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology #9101, 1:1000 dilution) and rabbit anti-total-ERK1/2 (e.g., Cell Signaling Technology #4695, 1:1000 dilution).[11]
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to the desired confluency.
-
Serum-starve the cells for 4-6 hours before treatment, if applicable.
-
Pre-incubate cells with this compound or vehicle for 30 minutes.
-
Stimulate the cells with the FPR2 agonist for a predetermined time (e.g., 5-15 minutes).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a protein assay (e.g., BCA).
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
To normalize for protein loading, the membrane can be stripped of the p-ERK antibody and re-probed with an antibody against total ERK1/2.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK1/2 signal as a ratio to the total ERK1/2 signal.
Conclusion
This compound is a powerful and selective antagonist of the Formyl Peptide Receptor 2. Its ability to block the binding of a wide range of agonists makes it an indispensable tool for investigating the multifaceted role of FPR2 in the inflammatory response. The dual nature of FPR2 in promoting both pro-inflammatory and pro-resolving pathways underscores the complexity of inflammation and highlights the therapeutic potential of targeting this receptor. The detailed experimental protocols and signaling pathway diagrams provided in this guide offer a comprehensive resource for researchers and drug development professionals seeking to understand and manipulate the intricate biology of FPR2 and its modulation by this compound. Further research into the nuanced effects of this compound in various disease models will undoubtedly continue to illuminate the therapeutic possibilities of targeting the FPR2 signaling axis.
References
- 1. Formyl peptide receptor 2 - Wikipedia [en.wikipedia.org]
- 2. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insights into the Activation Mechanism of the ALX/FPR2 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Mesenchymal Stem Cells and Formyl Peptide Receptor 2 Activity in Hyperoxia-Induced Lung Injury in Newborn Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204) Antibody | Cell Signaling Technology [cellsignal.com]
WRW4: A Technical Guide to its Antagonistic Effect on Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthetic hexapeptide WRW4, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX, also known as FPRL1). Neutrophil chemotaxis, a critical component of the innate immune response, is significantly modulated by the activation of FPR2/ALX by various endogenous and exogenous ligands. This compound offers a valuable tool for dissecting the roles of this receptor in inflammatory processes and holds potential as a therapeutic lead compound. This document details the mechanism of action of this compound, its impact on neutrophil function, comprehensive experimental protocols for studying its effects, and a summary of key quantitative data.
Introduction to this compound and its Target: FPR2/ALX
This compound is a synthetic peptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-CONH₂. It functions as a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), a G-protein coupled receptor (GPCR) highly expressed on the surface of neutrophils and other phagocytic cells.[1][2] FPR2/ALX is a promiscuous receptor, recognizing a wide array of ligands including the pro-inflammatory synthetic peptide Trp-Lys-Tyr-Met-Val-D-Met-CONH₂ (WKYMVm), the endogenous anti-inflammatory mediator Lipoxin A4, and pathogen-associated molecular patterns.[3][4] This receptor plays a pivotal role in mediating the inflammatory response, and its dysregulation is implicated in various inflammatory diseases.
Mechanism of Action of this compound
This compound exerts its antagonistic effect by competitively binding to FPR2/ALX, thereby preventing the binding of receptor agonists. This blockade inhibits the initiation of downstream signaling cascades that are crucial for neutrophil activation and migration.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data regarding the inhibitory activity of this compound.
| Parameter | Agonist | Receptor | Cell Type/System | Value | Reference |
| IC₅₀ | WKYMVm | FPR2/ALX (FPRL1) | Cell-free assay | 0.23 μM | [5][6][7] |
Effects of this compound on Neutrophil Functions
This compound has been demonstrated to significantly inhibit several key functions of neutrophils that are triggered by FPR2/ALX agonists.
-
Inhibition of Chemotaxis: this compound effectively blocks the directed migration of neutrophils towards a gradient of FPR2/ALX agonists such as WKYMVm and amyloid β42 peptide.[2][5]
-
Inhibition of Superoxide Generation: The production of reactive oxygen species (ROS), a critical event in the neutrophil oxidative burst, is markedly reduced in the presence of this compound when stimulated by FPR2/ALX agonists.[2]
-
Inhibition of Intracellular Calcium Mobilization: this compound prevents the increase in intracellular calcium levels, a key second messenger in neutrophil activation, upon stimulation with FPR2/ALX agonists.[5]
-
Inhibition of Downstream Signaling: this compound has been shown to block the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which are central components of the mitogen-activated protein kinase (MAPK) signaling pathway.[6][7]
Signaling Pathways and Experimental Workflows
FPR2/ALX Signaling Pathway Inhibited by this compound
The following diagram illustrates the canonical signaling pathway initiated by FPR2/ALX agonists and the point of inhibition by this compound.
References
- 1. criver.com [criver.com]
- 2. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Neutrophil isolation and chemotaxis assay [bio-protocol.org]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
A Deep Dive into the Binding Affinity of WRW4 for the Formyl Peptide Receptor-Like 1 (FPRL1)
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of the hexapeptide WRW4 to the Formyl Peptide Receptor-Like 1 (FPRL1), a G protein-coupled receptor implicated in inflammatory responses and neurodegenerative diseases. This document details the quantitative binding affinity, the experimental methodologies used to determine this affinity, and the downstream signaling consequences of this interaction.
Core Data Presentation: Quantitative Binding Affinity of this compound to FPRL1
The binding of this compound to FPRL1 is characterized by its ability to inhibit the binding of known FPRL1 agonists. The most frequently cited quantitative measure of this interaction is the half-maximal inhibitory concentration (IC50).
| Ligand | Receptor | Assay Type | Cell Line | Inhibited Agonist | IC50 (µM) | Reference |
| This compound | FPRL1 | Competitive Binding | FPRL1-expressing RBL-2H3 cells | WKYMVm | 0.23 | [1][2] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the specific binding of the agonist WKYMVm to FPRL1.
Experimental Protocols: Methodologies for Assessing this compound-FPRL1 Interaction
The determination of the binding affinity of this compound to FPRL1 and the characterization of its antagonistic properties involve several key experimental protocols. These methodologies are crucial for understanding the molecular interactions and their functional outcomes.
Competitive Binding Assay
This assay is fundamental to determining the IC50 value of this compound. It measures the ability of this compound to compete with a labeled agonist for binding to FPRL1.
Objective: To quantify the binding affinity of this compound for FPRL1 by measuring its ability to displace a known labeled agonist.
General Workflow:
Key Reagents and Conditions:
-
Cells: Rat Basophilic Leukemia (RBL-2H3) cells stably transfected to express human FPRL1 are commonly used.
-
Labeled Agonist: A known FPRL1 agonist, such as WKYMVm, is labeled with a detectable tag. Biotinylation is a common method, allowing for secondary detection with labeled streptavidin.
-
Unlabeled Competitor: this compound is used in a range of concentrations to compete with the labeled agonist.
-
Incubation: Cells, labeled agonist, and this compound are incubated together to reach binding equilibrium.
-
Detection: If a biotinylated agonist is used, a fluorescently-labeled streptavidin conjugate (e.g., FITC-streptavidin) is added after washing away unbound ligands. The fluorescence intensity, which is proportional to the amount of labeled agonist bound, is then measured using flow cytometry.
-
Data Analysis: The fluorescence intensity is plotted against the concentration of this compound, and the IC50 value is determined from the resulting dose-response curve.
Calcium Mobilization Assay
This functional assay assesses the antagonistic activity of this compound by measuring its ability to block agonist-induced intracellular calcium release, a key downstream event in FPRL1 signaling.[1]
Objective: To determine if this compound can inhibit the increase in intracellular calcium concentration ([Ca2+]i) triggered by FPRL1 agonists.
General Workflow:
Key Reagents and Conditions:
-
Cells: FPRL1-expressing cells.
-
Calcium Indicator: A fluorescent dye that changes its spectral properties upon binding to calcium, such as Fura-2 AM.
-
Antagonist: this compound is pre-incubated with the cells before agonist stimulation.
-
Agonist: An FPRL1 agonist like WKYMVm, MMK-1, or amyloid β42 peptide is added to trigger calcium release.[1]
-
Measurement: The change in fluorescence is monitored in real-time using a fluorometer or a fluorescence microscope.
ERK Activation Assay (Western Blotting)
This assay investigates the effect of this compound on the mitogen-activated protein kinase (MAPK) signaling pathway, specifically the phosphorylation of Extracellular signal-Regulated Kinase (ERK), which is another important downstream signaling event of FPRL1 activation.[1]
Objective: To determine if this compound blocks agonist-induced phosphorylation of ERK.
General Workflow:
Key Reagents and Conditions:
-
Cells: FPRL1-expressing cells.
-
Treatment: Cells are pre-treated with this compound before stimulation with an FPRL1 agonist.
-
Antibodies: Primary antibodies specific for the phosphorylated form of ERK (p-ERK) and for total ERK are used.
-
Detection: Secondary antibodies conjugated to an enzyme (e.g., HRP) or a fluorophore are used for detection.
Signaling Pathways: The Mechanism of this compound Antagonism
FPRL1 is a G protein-coupled receptor that primarily couples to the inhibitory G protein, Gi. The binding of an agonist to FPRL1 initiates a signaling cascade that is effectively blocked by this compound.
FPRL1 Agonist-Mediated Signaling Pathway
Upon agonist binding, FPRL1 undergoes a conformational change, leading to the activation of the heterotrimeric Gi protein. The Gαi subunit and the Gβγ complex dissociate and activate downstream effectors. A key pathway involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with DAG, activates various downstream signaling molecules, including protein kinase C (PKC) and ultimately leads to the activation of the ERK/MAPK pathway.
Inhibition of FPRL1 Signaling by this compound
This compound acts as a competitive antagonist, binding to FPRL1 and preventing the binding of agonists. This blockage at the receptor level abrogates the entire downstream signaling cascade, thus inhibiting agonist-induced calcium mobilization and ERK activation.
References
The Discovery and Characterization of WRW4 Peptide: A Technical Guide
A Selective Antagonist of Formyl Peptide Receptor 2 (FPR2)
Introduction
The WRW4 peptide is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or ALX.[1][2][3][4][5][6] This six-amino-acid peptide has emerged as a critical tool for studying the physiological and pathological roles of FPR2, a G protein-coupled receptor implicated in a wide range of cellular processes, including inflammation, immune response, and neurodegeneration.[3][4][6] This technical guide provides a comprehensive overview of the discovery, characterization, and experimental methodologies associated with the this compound peptide, intended for researchers, scientists, and drug development professionals.
Discovery and Core Characteristics
The this compound peptide was identified through the screening of hexapeptide libraries for compounds capable of inhibiting the binding of the potent FPR2 agonist, Trp-Lys-Tyr-Met-Val-D-Met-CONH2 (WKYMVm), to its receptor.[4] Among the identified peptides, this compound, with the amino acid sequence Trp-Arg-Trp-Trp-Trp-Trp-CONH2 (WRWWWW-NH2), demonstrated the most potent antagonistic activity.[4][7]
Physicochemical Properties:
-
Sequence: H-Trp-Arg-Trp-Trp-Trp-Trp-NH2[7]
-
Molecular Formula: C61H65N15O6[2]
-
Molecular Weight: 1104.28 g/mol [2]
-
Purity: Typically ≥95% as determined by HPLC[2]
-
Solubility: Soluble in water up to 1 mg/ml.[2] For in vivo studies, it can be dissolved in DMSO and further diluted in vehicles like corn oil or a mixture of PEG300, Tween80, and water.[5]
Quantitative Data Summary
The following table summarizes the key quantitative data for the this compound peptide based on available literature.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 0.23 µM | Inhibition of WKYMVm binding to FPRL1 in RBL-2H3 cells. | [2][4][5][8][9] |
| IC50 | 0.23 mM | Inhibition of WKYMVm binding to FPRL1. | [10] |
Mechanism of Action and Signaling Pathways
This compound exerts its antagonistic effects by directly competing with FPR2 agonists for binding to the receptor, thereby inhibiting downstream signaling cascades.[1][6] Activation of FPR2 by various ligands, including serum amyloid A, amyloid-β 42 (Aβ42), and the synthetic peptide WKYMVm, triggers a cascade of intracellular events.[4][11] this compound effectively blocks these signaling pathways.
The primary signaling pathway inhibited by this compound is the G-protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). A key downstream effector of this pathway is the Extracellular signal-Regulated Kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[4][8] this compound has been shown to completely inhibit the WKYMVm-induced increase in intracellular calcium and the activation of ERK.[4][8]
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the this compound peptide.
Peptide Synthesis
This compound and other peptides are typically synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis technology.[12] The synthesized peptides are then purified by high-performance liquid chromatography (HPLC) to achieve a purity of at least 95%.[12] The final product is often lyophilized and stored at -20°C.[7]
Receptor Binding Assay
Objective: To determine the binding affinity of this compound to FPR2 and its ability to inhibit the binding of known agonists.
Methodology:
-
Cell Culture: Rat basophilic leukemia (RBL-2H3) cells stably transfected with human FPRL1 (FPR2) are commonly used.[4]
-
Ligand Competition:
-
Cells are incubated with a fluorescently or radioactively labeled FPR2 agonist (e.g., FITC-labeled WKYMVm).
-
Increasing concentrations of unlabeled this compound are added to compete for binding to the receptor.
-
-
Detection: The amount of labeled agonist bound to the cells is quantified using flow cytometry or a scintillation counter.
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) of this compound, which represents the concentration required to inhibit 50% of the specific binding of the labeled agonist.
Intracellular Calcium Mobilization Assay
Objective: To assess the effect of this compound on agonist-induced intracellular calcium release.
Methodology:
-
Cell Loading: FPR2-expressing cells (e.g., RBL-2H3 or human neutrophils) are loaded with a calcium-sensitive fluorescent dye, such as Fura-2/AM or Indo-1/AM.[1]
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Stimulation and Inhibition:
-
Detection: Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time using a fluorometer or a flow cytometer.[1]
-
Data Analysis: The peak fluorescence intensity is used to quantify the extent of calcium mobilization and the inhibitory effect of this compound.
ERK Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the activation of the downstream signaling molecule ERK.
Methodology:
-
Cell Treatment: FPR2-expressing cells are serum-starved and then pre-treated with this compound before stimulation with an FPR2 agonist.
-
Protein Extraction: Total cell lysates are prepared at different time points after stimulation.
-
SDS-PAGE and Western Blotting:
-
Proteins are separated by SDS-polyacrylamide gel electrophoresis and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK).
-
A primary antibody against total ERK is used as a loading control.
-
-
Detection: A horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate are used for detection.
-
Data Analysis: The band intensities for p-ERK and total ERK are quantified, and the ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
Chemotaxis Assay
Objective: To evaluate the ability of this compound to inhibit the directed migration of cells towards an FPR2 agonist.
Methodology:
-
Cell Preparation: Human neutrophils or other FPR2-expressing migratory cells are isolated and resuspended in an appropriate buffer.
-
Transwell Migration Assay (Boyden Chamber):
-
A chemoattractant (FPR2 agonist) is placed in the lower chamber of a Transwell plate.
-
Cells, pre-incubated with this compound or vehicle, are placed in the upper chamber, which is separated from the lower chamber by a porous membrane.
-
-
Incubation: The plate is incubated to allow for cell migration through the pores towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting, staining, or using a viability assay (e.g., measuring ATP levels).
-
Data Analysis: The chemotactic index (the ratio of migrated cells in the presence of a chemoattractant to that in its absence) is calculated to assess the inhibitory effect of this compound.
Applications and Future Directions
The this compound peptide has proven to be an invaluable research tool for elucidating the multifaceted roles of FPR2 in health and disease. Its specificity allows for the targeted inhibition of FPR2-mediated signaling, enabling researchers to dissect the contributions of this receptor in various pathological conditions, including inflammatory diseases, neurodegenerative disorders like Alzheimer's disease (by inhibiting Aβ42-induced responses), and infectious diseases.[4][6][7]
Future research may focus on optimizing the pharmacokinetic properties of this compound or developing small-molecule mimetics with improved stability and bioavailability for potential therapeutic applications. The continued use of this compound in preclinical studies will further enhance our understanding of the therapeutic potential of targeting the FPR2 signaling pathway.
References
- 1. bu.edu [bu.edu]
- 2. pubcompare.ai [pubcompare.ai]
- 3. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 7. This compound peptide [novoprolabs.com]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for WRW4 in In-Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WRW4 is a potent and selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the lipoxin A4 receptor (ALX).[1][2][3] FPR2 is a G protein-coupled receptor (GPCR) involved in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegenerative diseases.[4][5] this compound exerts its antagonistic effect by competitively inhibiting the binding of various agonists to FPR2, thereby blocking the activation of downstream signaling pathways.[1][6] These application notes provide detailed protocols for utilizing this compound in common in-vitro cell culture assays to investigate FPR2-mediated cellular responses.
Mechanism of Action
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that specifically targets FPR2.[7] It has been shown to inhibit the binding of the potent FPR2 agonist WKYMVm with an IC50 of 0.23 μM.[1][2][8][9] By blocking agonist binding, this compound prevents the conformational changes in the FPR2 receptor necessary for G-protein coupling and the subsequent activation of intracellular signaling cascades. This leads to the inhibition of downstream events such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotactic cell migration.[1][10]
Signaling Pathway of FPR2 and Inhibition by this compound
The activation of FPR2 by an agonist initiates a signaling cascade that is inhibited by this compound. The following diagram illustrates this pathway.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound in various in-vitro assays.
Table 1: Inhibitory Activity of this compound
| Parameter | Agonist | Cell Line/Type | Assay | IC50 / Concentration | Reference |
| IC50 | WKYMVm | FPRL1-expressing cells | Binding Assay | 0.23 µM | [1][2] |
| Inhibition | MMK-1, Aβ42, F peptide | Neutrophils | Calcium Mobilization | Complete inhibition | [1][2] |
| Inhibition | Aβ42 | Neutrophils | Superoxide Generation | Inhibition observed | [1][2] |
| Inhibition | Aβ42 | Neutrophils | Chemotaxis | Inhibition observed | [1][2] |
| Inhibition | WKYMVm | FPRL1-expressing cells | ERK Activation | Complete inhibition | [1] |
| Inhibition | WKYMVm | Neutrophils | Chemotaxis | Blocked migration | [4] |
Table 2: Recommended Concentration Ranges for In-Vitro Assays
| Assay Type | Recommended this compound Concentration | Notes |
| Calcium Mobilization | 1 - 10 µM | Pre-incubation is recommended. |
| Chemotaxis | 10 - 20 µg/mL | Can be added to the upper or lower chamber depending on the experimental design.[4] |
| Superoxide Generation | 1 - 10 µM | Co-incubation with the agonist. |
| ERK Phosphorylation | 1 - 10 µM | Pre-incubation before agonist stimulation. |
| Cytokine Release | 10 µM | Pre-incubation of 15-30 minutes.[6][11] |
Experimental Protocols
Calcium Mobilization Assay
This protocol is designed to measure the effect of this compound on agonist-induced intracellular calcium mobilization in cells expressing FPR2.
-
FPR2-expressing cells (e.g., neutrophils, monocytes, or a transfected cell line)
-
Cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
FPR2 agonist (e.g., WKYMVm, MMK-1, Aβ42)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (optional, to prevent dye leakage)
-
Assay buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)
-
96- or 384-well black, clear-bottom microplates
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR)
-
Cell Preparation:
-
For adherent cells, seed them in the microplate and culture overnight to form a monolayer.
-
For suspension cells like neutrophils, isolate them and resuspend in assay buffer.
-
-
Dye Loading:
-
Prepare the dye loading solution according to the manufacturer's instructions, often including the fluorescent dye and probenecid in the assay buffer.
-
Remove the culture medium from adherent cells and add the dye loading solution. For suspension cells, add the dye solution to the cell suspension.
-
Incubate the plate for 30-60 minutes at 37°C in the dark.
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in the assay buffer.
-
After dye loading, wash the cells with assay buffer (optional, depending on the dye used).
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at 37°C.
-
-
Agonist Stimulation and Measurement:
-
Prepare the FPR2 agonist at the desired concentration in the assay buffer.
-
Place the microplate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Use the instrument's injector to add the agonist to the wells.
-
Continue to record the fluorescence intensity for 1-3 minutes to capture the peak response.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Determine the dose-response curve of the agonist in the presence and absence of different concentrations of this compound.
-
Calculate the shift in the agonist's EC50 value to determine the potency of this compound.
-
Chemotaxis Assay
This protocol measures the ability of this compound to inhibit the directed migration of cells towards an FPR2 agonist.
References
- 1. researchgate.net [researchgate.net]
- 2. Formyl peptide receptor 2 is an emerging modulator of inflammation in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound peptide [novoprolabs.com]
- 9. Formyl peptide receptor 2 activation by mitochondrial formyl peptides stimulates the neutrophil proinflammatory response via the ERK pathway and exacerbates ischemia–reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for WRW4 Administration in Mouse Models
Introduction
WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that functions as a selective and potent antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or Lipoxin A4 Receptor (ALX).[1][2][3] FPR2 is a G protein-coupled receptor involved in a wide range of physiological and pathological processes, including host defense, inflammation, and neurodegenerative disorders.[4] By blocking the binding of various agonists, this compound inhibits downstream signaling cascades, making it a valuable tool for investigating the role of the FPR2 pathway in various disease models.[3][5] These notes provide detailed protocols for the preparation and administration of this compound in mouse models for preclinical research.
Mechanism of Action
FPR2 is activated by a diverse array of ligands, including bacterial formylated peptides, the synthetic peptide WKYMVm, and endogenous anti-inflammatory mediators like Lipoxin A4 and Annexin A1.[5] Upon agonist binding, FPR2 initiates several intracellular signaling events, including an increase in intracellular calcium, activation of extracellular signal-regulated kinase (ERK), and subsequent cellular responses like chemotaxis and superoxide generation.[1][3]
This compound exerts its antagonistic effect by specifically impairing this FPR2-signaling pathway.[5] It competitively blocks agonists from binding to the receptor, thereby inhibiting the downstream signaling cascade.[5] This leads to the complete inhibition of intracellular calcium increase, ERK activation, and chemotactic cell migration.[1][3] this compound has been shown to be specific for FPR2, as it does not inhibit responses mediated by the Formyl Peptide Receptor 1 (FPR1).[1][3]
Signaling Pathway Diagram
Caption: Mechanism of this compound as an antagonist of the FPR2 signaling pathway.
Data Presentation
The following table summarizes reported dosages and administration routes for this compound in various mouse models.
| Animal Model | Disease/Condition Studied | This compound Dosage | Administration Route | Vehicle/Formulation |
| Male Swiss Mice | Inflammation (CFA-induced hyperalgesia) | 10 µ g/paw | Intraplantar (i.pl.) | Not Specified |
| C57BL/6J Mice | Acute Heart Failure (Myocardial Infarction) | 1 µg/kg | Subcutaneous (s.c.) | PBS |
| C57BL/6 Mice | Peritonitis (Carrageenan-induced) | 10 µ g/animal | Intraperitoneal (i.p.) | Saline |
| db/db Mice | Diabetes-induced Cognitive Decline | Not Specified | Intracerebroventricular (i.c.v.) | Not Specified |
| BALB/c Mice | Sepsis (Emergency Granulopoiesis) | Not Specified | Not Specified | Not Specified |
Experimental Protocols
Materials and Reagents
-
This compound peptide (≥98% purity)[6]
-
Phosphate-buffered saline (PBS), pH 7.2[6]
-
Sterile Saline (0.9% NaCl)[7]
-
Sterile, pyrogen-free water (ddH2O)[1]
-
Microcentrifuge tubes
-
Syringes and needles appropriate for the intended administration route
Preparation of this compound for In Vivo Administration
Critical Note: this compound is a peptide and may have limited solubility in aqueous solutions. The choice of vehicle is critical and depends on the administration route. It is recommended to prepare solutions fresh on the day of the experiment.[6][7] If precipitation occurs, gentle heating or sonication can aid dissolution.[7]
Protocol A: Formulation in DMSO and Corn Oil This formulation results in a clear solution suitable for various administration routes.[7]
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 16 mg/mL).[1]
-
For a final concentration of 0.8 mg/mL, add 50 µL of the 16 mg/mL DMSO stock solution to 950 µL of corn oil.[1]
-
Mix thoroughly until a clear solution is achieved. Use immediately.[1]
Protocol B: Formulation for Intraperitoneal or Oral Administration (Suspension) This protocol yields a suspended solution.[7]
-
Prepare a stock solution of this compound in fresh DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution at 2.5 mg/mL, sequentially add the following reagents, ensuring the solution is mixed and clear after each addition:[7]
-
Add 100 µL of the 25 mg/mL DMSO stock to 400 µL of PEG300. Mix well.
-
Add 50 µL of Tween-80 to the mixture. Mix well.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
-
The final solvent ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[7] Use ultrasonic treatment if necessary to aid suspension.[7]
Protocol C: Formulation in PBS (Aqueous Solution) This method is suitable for routes requiring an organic solvent-free solution, such as subcutaneous injection.[8]
-
This compound has limited solubility in PBS (approx. 0.20 mg/mL).[6]
-
Directly dissolve the solid this compound peptide in sterile PBS (pH 7.2) to the desired final concentration (e.g., for a 1 µg/kg dose in a 25g mouse with a 100 µL injection volume, the concentration would be 0.25 µg/mL).
-
Ensure complete dissolution. Do not store the aqueous solution for more than one day.[6]
Administration Protocols in Mouse Models
General Experimental Workflow
Caption: A generalized workflow for in vivo studies using this compound in mouse models.
Protocol 1: Intraplantar (i.pl.) Injection for Local Inflammation
-
Model: Male Swiss mice with Complete Freund's Adjuvant (CFA)-induced inflammation.[1]
-
Objective: To assess the local effect of FPR2 antagonism on hyperalgesia.
-
Procedure:
-
Induce inflammation by injecting CFA into the plantar surface of the mouse hind paw.
-
Prepare this compound at the desired concentration (e.g., 10 µg per paw).[1]
-
Administer the this compound solution via intraplantar injection into the inflamed paw.
-
Assess outcomes, such as antihyperalgesic effects, at predetermined time points.
-
Protocol 2: Subcutaneous (s.c.) Injection for Systemic Administration
-
Model: C57BL/6J mice with acute heart failure induced by coronary artery ligation.[8]
-
Objective: To investigate the systemic effects of FPR2 inhibition on leukocyte recruitment post-myocardial infarction.
-
Procedure:
-
Induce myocardial infarction (MI) via permanent coronary artery ligation.
-
Prepare this compound in a sterile vehicle suitable for subcutaneous injection, such as PBS (Protocol C).
-
Administer a single subcutaneous injection of this compound (1 µg/kg body weight).[8]
-
Perform analysis 24 hours post-MI and this compound administration.[8] Outcome measures may include flow cytometry of leukocytes from the spleen and left ventricle.[8]
-
Protocol 3: Intraperitoneal (i.p.) Injection for Acute Peritonitis
-
Model: Male C57BL/6 mice with carrageenan-induced peritonitis.[9]
-
Objective: To evaluate the effect of FPR2 antagonism on acute inflammatory cell influx.
-
Procedure:
-
Prepare this compound in sterile saline at a dose of 10 µ g/animal in a 0.1 mL volume.[9][10]
-
Administer the this compound solution via intraperitoneal injection 15 minutes before inducing peritonitis.[9]
-
Induce peritonitis by i.p. injection of 1 mL of 0.3% carrageenan solution.[9][10]
-
Euthanize animals after 3 hours to collect peritoneal lavage for leukocyte analysis.[9][10]
-
Protocol 4: Intracerebroventricular (i.c.v.) Injection for Neurological Models
-
Model: db/db mice for diabetes-related cognitive decline.[11]
-
Objective: To assess the central nervous system effects of FPR2 inhibition on microglial activation and cognitive function.[11]
-
Procedure:
-
Anesthetize the mouse and secure it in a stereotaxic frame.
-
Prepare this compound in a sterile, CNS-compatible vehicle.
-
Perform a craniotomy to expose the target injection site (lateral ventricle).
-
Slowly infuse the this compound solution using a Hamilton syringe.
-
Following the treatment period, assess cognitive function (e.g., behavioral tests) and perform histological analysis of the hippocampus to evaluate microglial morphology and activation markers like CD68.[11]
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. MilliporeSigma Calbiochem Formyl Peptide Receptor-Like 1 Antagonist, this compound 5 mg | Buy Online | MilliporeSigma™ | Fisher Scientific [fishersci.com]
- 3. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]
- 5. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of FPR2 Impaired Leukocytes Recruitment and Elicited Non-Resolving Inflammation in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor 2 antagonist this compound ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WRW4 in Inhibiting Intracellular Calcium Increase
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH₂) as a specific antagonist of the Formyl Peptide Receptor-Like 1 (FPRL1), also known as Formyl Peptide Receptor 2 (FPR2), to inhibit agonist-induced increases in intracellular calcium concentration.
Introduction
This compound is a potent and selective antagonist of FPRL1/FPR2, a G-protein coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including inflammation, immune response, and neurodegenerative diseases.[1][2][3] Agonist binding to FPRL1/FPR2 initiates a signaling cascade that leads to a rapid and transient increase in intracellular calcium ([Ca²⁺]i), a crucial second messenger regulating numerous cellular functions. This compound effectively blocks this signaling pathway, making it a valuable tool for studying the roles of FPRL1/FPR2 and for the development of novel therapeutics targeting this receptor.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the FPRL1/FPR2 receptor, thereby preventing the binding of agonists such as WKYMVm, MMK-1, and amyloid β42 peptide.[1][2][3] This blockade of agonist binding abrogates the downstream signaling events, most notably the activation of phospholipase C (PLC) and the subsequent production of inositol trisphosphate (IP₃), which is responsible for the release of calcium from intracellular stores.
Quantitative Data
The following table summarizes the key quantitative data for this compound's activity. While a specific IC₅₀ for the inhibition of intracellular calcium increase is not consistently reported, the available data indicates complete inhibition at micromolar concentrations.
| Parameter | Value | Cell Type/Assay Condition | Reference |
| IC₅₀ (WKYMVm binding inhibition) | 0.23 µM | FPRL1-expressing RBL-2H3 cells | [1][2] |
| Effective Inhibitory Concentration | 10 µM | Complete inhibition of WKYMVm-induced calcium increase in RBL-2H3 cells | [2] |
| In Vivo Dosage | 10 µ g/paw | Intraplantar injection in mice | [2] |
Signaling Pathway
The activation of FPRL1/FPR2 by an agonist leads to the dissociation of the G-protein α and βγ subunits. The Gαq subunit, in particular, activates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP₃). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This compound blocks the initial step of agonist binding, thus inhibiting this entire cascade.
Caption: FPRL1/FPR2 signaling pathway leading to intracellular calcium increase and its inhibition by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Agonist-Induced Intracellular Calcium Increase
This protocol describes the measurement of intracellular calcium mobilization in FPRL1/FPR2-expressing cells (e.g., human neutrophils, RBL-2H3 cells transfected with FPRL1) using the fluorescent calcium indicator Fluo-4 AM.
Materials:
-
This compound (powder or stock solution in DMSO)
-
FPRL1/FPR2-expressing cells
-
FPRL1 agonist (e.g., WKYMVm)
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺ and Mg²⁺
-
HEPES buffer
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader with automated injection capabilities
Procedure:
-
Cell Preparation:
-
Culture FPRL1/FPR2-expressing cells to 80-90% confluency.
-
For suspension cells, harvest by centrifugation. For adherent cells, detach using a non-enzymatic cell dissociation solution.
-
Wash the cells with HBSS without Ca²⁺ and Mg²⁺ and resuspend in the same buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution. A typical final concentration is 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS without Ca²⁺ and Mg²⁺.
-
Add an equal volume of the cell suspension to the Fluo-4 AM loading solution.
-
Incubate the cells for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells twice with HBSS containing Ca²⁺ and Mg²⁺ to remove extracellular dye.
-
Resuspend the cells in HBSS with Ca²⁺ and Mg²⁺ at a final concentration of 1 x 10⁶ cells/mL.
-
-
Calcium Mobilization Assay:
-
Plate 100 µL of the Fluo-4 loaded cell suspension into each well of a 96-well black, clear-bottom microplate.
-
Prepare serial dilutions of this compound in HBSS with Ca²⁺ and Mg²⁺. A suggested starting range is 0.1 µM to 20 µM.
-
Add 50 µL of the this compound dilutions (or vehicle control) to the wells and incubate for 15-30 minutes at room temperature in the dark.
-
Place the plate in a fluorescence microplate reader set to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm.
-
Establish a stable baseline fluorescence reading for 10-20 seconds.
-
Using the plate reader's injector, add 50 µL of the FPRL1 agonist (at a concentration known to elicit a submaximal response, e.g., EC₈₀) to each well.
-
Immediately begin recording the fluorescence intensity every 1-2 seconds for at least 2-3 minutes.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence (F₀) from the peak fluorescence (F_peak) after agonist addition.
-
Normalize the response by expressing it as a percentage of the control (agonist alone).
-
Plot the percentage of inhibition against the log concentration of this compound to generate a dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow Diagram
Caption: Workflow for an in vitro intracellular calcium mobilization assay using this compound.
Troubleshooting and Considerations
-
Cell Health: Ensure cells are healthy and in the logarithmic growth phase for optimal dye loading and response.
-
Dye Concentration and Loading Time: Optimize Fluo-4 AM concentration and incubation time for your specific cell type to maximize signal and minimize cytotoxicity.
-
Agonist Concentration: Use a submaximal concentration (e.g., EC₈₀) of the agonist to allow for a clear window of inhibition by this compound.
-
Solvent Effects: As this compound is often dissolved in DMSO, ensure the final DMSO concentration in the assay is consistent across all wells and is at a level that does not affect cell viability or signaling (typically ≤ 0.1%).
-
Specificity: To confirm the specificity of this compound for FPRL1/FPR2, perform control experiments with agonists for other GPCRs that are known to induce calcium mobilization in your cell type. This compound should not inhibit these responses.
By following these guidelines and protocols, researchers can effectively utilize this compound as a tool to investigate the role of FPRL1/FPR2 in intracellular calcium signaling and its downstream cellular functions.
References
Application of WRW4 in Studying Neurodegenerative Disorders
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, a chronic inflammatory state in the central nervous system (CNS), is a key pathological feature of several neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2] The formyl peptide receptor 2 (FPR2), also known as formyl peptide receptor-like 1 (FPRL1) or lipoxin A4 receptor (ALX), is a G protein-coupled receptor expressed on the surface of immune cells like microglia, the resident macrophages of the CNS.[3][4] FPR2 plays a crucial role in mediating inflammatory responses.[5] Its activation by various ligands, including serum amyloid A and amyloid-beta (Aβ) peptides, can trigger pro-inflammatory cascades, contributing to neuronal damage.[5][6]
WRW4 is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2) that acts as a selective and potent antagonist of FPR2.[3][7] By blocking the binding of agonists to FPR2, this compound effectively inhibits downstream signaling pathways that lead to neuroinflammation.[3][4] This makes this compound a valuable pharmacological tool for investigating the role of FPR2-mediated signaling in the pathogenesis of neurodegenerative diseases and for exploring the therapeutic potential of targeting this receptor.[5][8]
Mechanism of Action
This compound exerts its effects by specifically binding to FPR2 and preventing the interaction of endogenous and pathological agonists.[3][4] This antagonism blocks the activation of downstream intracellular signaling cascades, which include:
-
Inhibition of Intracellular Calcium Mobilization: Agonist binding to FPR2 typically triggers a rapid increase in intracellular calcium concentration ([Ca2+]i), a key second messenger in inflammatory cell activation. This compound effectively blocks this agonist-induced calcium influx.[3][9]
-
Suppression of Extracellular Signal-Regulated Kinase (ERK) Activation: The mitogen-activated protein kinase (MAPK) pathway, particularly the phosphorylation and activation of ERK, is a critical signaling event downstream of FPR2 that promotes the transcription of pro-inflammatory genes. This compound has been shown to inhibit ERK phosphorylation.[3][6]
-
Reduction of Pro-inflammatory Responses: By inhibiting these signaling pathways, this compound can attenuate a range of pro-inflammatory cellular responses, including chemotaxis (directed cell migration), the production of reactive oxygen species (ROS) like superoxide, and the release of pro-inflammatory cytokines.[3][9]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Description | Reference(s) |
| IC50 | 0.23 µM | Concentration of this compound that inhibits 50% of the binding of the agonist WKYMVm to FPRL1. | [3] |
| Effective Concentration | 10 µM | Commonly used in vitro concentration to achieve significant antagonism of FPR2. | [5][10] |
Signaling Pathway Diagram
Caption: this compound blocks agonist binding to FPR2, inhibiting downstream signaling.
Experimental Protocols
Herein are detailed methodologies for key experiments utilizing this compound to study its effects on neuroinflammation in the context of neurodegenerative disorders.
In Vitro Microglial Activation Assay
This protocol is designed to assess the effect of this compound on pro-inflammatory responses in primary microglia or microglial cell lines (e.g., BV-2).
Materials:
-
Primary microglia or BV-2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS)
-
This compound (solubilized in a suitable vehicle, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Reagents for measuring inflammatory markers (e.g., Griess reagent for nitric oxide, ELISA kits for cytokines like TNF-α and IL-6)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Plate primary microglia or BV-2 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: The following day, pre-treat the cells with this compound (e.g., 10 µM) or vehicle control for 30 minutes.[6]
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes and collect the supernatant.
-
Analysis of Inflammatory Markers:
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.
-
Cytokine Measurement: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using specific ELISA kits, following the manufacturer's protocols.
-
Chemotaxis Assay (Boyden Chamber)
This assay measures the ability of this compound to inhibit the directed migration of microglial cells towards a chemoattractant.
Materials:
-
Microglial cells
-
Chemotaxis chamber (e.g., Boyden chamber) with polycarbonate membranes (e.g., 8 µm pore size)
-
Chemoattractant (e.g., Aβ42 peptide or WKYMVm)
-
This compound
-
Serum-free culture medium
-
Cell staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Cell Preparation: Resuspend microglial cells in serum-free medium at a concentration of 1 x 10^6 cells/mL. Pre-incubate the cells with this compound (e.g., 10 µM) or vehicle for 30 minutes at 37°C.[1]
-
Chamber Assembly: Place the chemoattractant solution in the lower wells of the Boyden chamber. Place the polycarbonate membrane over the lower wells.
-
Cell Seeding: Add the pre-treated cell suspension to the upper wells of the chamber.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours to allow for cell migration.
-
Cell Fixation and Staining: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix and stain the migrated cells on the lower surface of the membrane using a suitable staining solution.
-
Quantification: Count the number of migrated cells in several high-power fields under a microscope.
In Vivo Administration in a Mouse Model of Alzheimer's Disease
This protocol describes the intracerebroventricular (ICV) administration of this compound to a mouse model of Alzheimer's disease to assess its effects on cognitive function and neuroinflammation.
Materials:
-
Alzheimer's disease mouse model (e.g., 5XFAD or db/db mice for diabetes-induced cognitive decline)[8][11]
-
This compound
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia
-
Osmotic minipumps and brain infusion cannulas
Procedure:
-
Animal Preparation: Anesthetize the mice and secure them in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a brain infusion cannula into the lateral ventricle of the brain.
-
Minipump Connection: Connect the cannula to an osmotic minipump filled with either this compound dissolved in aCSF or aCSF alone (vehicle control). The dosage and infusion rate will need to be optimized, but a starting point could be based on previous studies (e.g., continuous infusion).[8]
-
Post-operative Care: Allow the animals to recover from surgery.
-
Behavioral Testing: After a designated treatment period (e.g., 4 weeks), assess cognitive function using standard behavioral tests such as the Morris water maze or novel object recognition test.
-
Tissue Collection and Analysis: At the end of the study, euthanize the animals and collect brain tissue for histological and biochemical analysis. Perform immunohistochemistry for markers of microglial activation (e.g., Iba1, CD68) and Aβ plaques.[11]
Experimental Workflow Diagram
Caption: Workflow for studying this compound in neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of FPR2 Impaired Leukocytes Recruitment and Elicited Non-Resolving Inflammation in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of organotypic hippocampal slice cultures for long-term live imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organotypic Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of organotypic hippocampal slice cultures for long-term live imaging | Springer Nature Experiments [experiments.springernature.com]
- 9. sevenhillsbioreagents.com [sevenhillsbioreagents.com]
- 10. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Formyl peptide receptor 2 antagonist this compound ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing WRW4 to Inhibit Superoxide Generation in Neutrophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutrophils are a critical component of the innate immune system, employing a variety of mechanisms to combat pathogens. One of the most potent of these is the production of reactive oxygen species (ROS), primarily superoxide anions (O₂⁻), through the activation of the NADPH oxidase enzyme complex. While essential for host defense, excessive or dysregulated superoxide production can contribute to tissue damage in a range of inflammatory diseases. The Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1), is a G protein-coupled receptor expressed on neutrophils that plays a key role in initiating this inflammatory response upon binding to various ligands. WRW4 is a synthetic hexapeptide that acts as a selective antagonist of FPR2, offering a valuable tool for investigating the role of this receptor in neutrophil-mediated inflammation and for exploring its potential as a therapeutic target.[1][2] These application notes provide a comprehensive guide to using this compound to block superoxide generation in neutrophils, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Mechanism of Action
This compound exerts its inhibitory effect by selectively binding to FPR2 and preventing the binding of its agonists, such as the synthetic peptide Trp-Lys-Tyr-Met-Val-Met (WKYMVm) and the endogenous ligand amyloid β42 peptide.[1][2] This blockade of agonist binding prevents the conformational changes in FPR2 necessary to activate its associated heterotrimeric G-proteins.
Upon agonist binding, FPR2 typically initiates a downstream signaling cascade that leads to the assembly and activation of the NADPH oxidase complex at the cell membrane. This cascade involves the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of Protein Kinase C (PKC). Concurrently, the signaling pathway activates the Extracellular signal-regulated kinase (ERK) pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[2][3]
The activation of these signaling pathways culminates in the phosphorylation of cytosolic components of the NADPH oxidase, particularly p47phox. Phosphorylated p47phox, along with other cytosolic components (p67phox, p40phox, and Rac2), translocates to the membrane to associate with the membrane-bound cytochrome b₅₅₈ (composed of gp91phox and p22phox), forming the active enzyme complex that generates superoxide. This compound, by blocking the initial receptor activation step, effectively prevents these downstream signaling events, thereby inhibiting the assembly and activation of the NADPH oxidase and subsequent superoxide production.[2]
Quantitative Data
The inhibitory potency of this compound on FPR2-mediated signaling has been quantified in various studies. While a direct IC₅₀ value for the inhibition of superoxide generation is not consistently reported across the literature, the available data on its binding affinity and its effects on related downstream events provide a strong indication of its efficacy.
| Parameter | Agonist | Cell Type | Value | Reference |
| IC₅₀ (WKYMVm binding) | WKYMVm | RBL-2H3 cells expressing FPRL1 | 0.23 µM | [1] |
| Inhibition of Superoxide Generation | Amyloid β42 peptide | Human Neutrophils | Inhibition observed | [1][2] |
| Inhibition of ERK Phosphorylation | WKYMVm | Cells expressing FPRL1 | Inhibition observed | [2] |
Note: The IC₅₀ for superoxide generation inhibition is expected to be in a similar micromolar range to the binding inhibition.
Experimental Protocols
Here, we provide detailed protocols for two common assays used to measure superoxide production in neutrophils and to evaluate the inhibitory effect of this compound.
Protocol 1: Cytochrome c Reduction Assay for Extracellular Superoxide
This spectrophotometric assay measures the reduction of cytochrome c by extracellular superoxide anions.
Materials:
-
This compound (Tocris, MedChemExpress, or other reputable supplier)
-
FPR2 agonist (e.g., WKYMVm or fMLP)
-
Isolated human neutrophils
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Cytochrome c (from horse heart)
-
Superoxide dismutase (SOD)
-
96-well microplate
-
Spectrophotometer (plate reader) capable of measuring absorbance at 550 nm
Procedure:
-
Neutrophil Isolation: Isolate human neutrophils from fresh whole blood using standard methods such as dextran sedimentation followed by Ficoll-Paque density gradient centrifugation. Resuspend the purified neutrophils in HBSS.
-
Cell Preparation: Adjust the neutrophil concentration to 1 x 10⁶ cells/mL in HBSS.
-
This compound Pre-incubation: In a 96-well plate, add 50 µL of the neutrophil suspension to each well. Add 25 µL of varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM) or vehicle (DMSO or buffer) to the respective wells. For a positive control for inhibition, add SOD (e.g., 50 U/mL) to designated wells. Incubate the plate at 37°C for 15-30 minutes.
-
Assay Initiation: Prepare a working solution of cytochrome c in HBSS (e.g., 160 µM). Add 25 µL of the cytochrome c solution to each well.
-
Stimulation: Add 25 µL of the FPR2 agonist (e.g., 1 µM WKYMVm or 1 µM fMLP) to the wells to initiate superoxide production. For a negative control, add 25 µL of HBSS instead of the agonist.
-
Measurement: Immediately place the plate in a pre-warmed (37°C) spectrophotometer and measure the change in absorbance at 550 nm every 1-2 minutes for 30-60 minutes.
-
Data Analysis: Calculate the rate of superoxide production by determining the change in absorbance over time. The amount of superoxide produced can be calculated using the extinction coefficient for reduced cytochrome c (21.1 mM⁻¹cm⁻¹). Plot the percentage of inhibition against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Lucigenin-Based Chemiluminescence Assay for Extracellular Superoxide
This assay is a highly sensitive method that measures the light emission produced upon the reaction of lucigenin with superoxide anions.
Materials:
-
This compound
-
FPR2 agonist (e.g., WKYMVm or fMLP)
-
Isolated human neutrophils
-
HBSS with Ca²⁺ and Mg²⁺
-
Lucigenin
-
White, opaque 96-well microplate
-
Luminometer with temperature control
Procedure:
-
Neutrophil Isolation and Preparation: Follow steps 1 and 2 from Protocol 1.
-
This compound Pre-incubation: In a white, opaque 96-well plate, add 50 µL of the neutrophil suspension to each well. Add 25 µL of varying concentrations of this compound or vehicle to the respective wells. Incubate at 37°C for 15-30 minutes.
-
Lucigenin Addition: Prepare a stock solution of lucigenin in HBSS. Add 25 µL of the lucigenin solution to each well to achieve a final concentration of approximately 100-200 µM.
-
Assay Initiation and Measurement: Place the plate in a luminometer pre-warmed to 37°C. Allow the plate to equilibrate for 5-10 minutes.
-
Stimulation: Program the luminometer to inject 25 µL of the FPR2 agonist (e.g., 1 µM WKYMVm or 1 µM fMLP) into each well. For a negative control, inject HBSS.
-
Data Acquisition: Immediately after injection, measure the chemiluminescence (in Relative Light Units, RLU) every 30-60 seconds for 30-60 minutes.
-
Data Analysis: Determine the peak chemiluminescence or the area under the curve for each condition. Calculate the percentage of inhibition for each concentration of this compound and plot the data to determine the IC₅₀ value.
Visualizations
Signaling Pathway Diagram
Caption: FPR2 signaling to NADPH oxidase and this compound inhibition.
Experimental Workflow Diagram
Caption: Workflow for assessing this compound's inhibitory effect.
Conclusion
This compound is a potent and selective antagonist of FPR2, making it an invaluable research tool for dissecting the signaling pathways that lead to superoxide generation in neutrophils. By following the detailed protocols and understanding the mechanism of action outlined in these application notes, researchers can effectively utilize this compound to investigate the role of FPR2 in inflammatory processes and to explore its therapeutic potential in a variety of neutrophil-driven pathologies. The provided quantitative data and visual aids further support the design and interpretation of experiments aimed at modulating neutrophil-derived ROS.
References
WRW4: A Potent Tool for Interrogating FPR2-Mediated Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX), is a G protein-coupled receptor (GPCR) that plays a multifaceted role in the inflammatory response. Its ability to be activated by a diverse array of ligands, leading to either pro-inflammatory or anti-inflammatory signals, makes it a compelling target for therapeutic intervention. The hexapeptide WRW4 (Trp-Arg-Trp-Trp-Trp-Trp-NH2) has emerged as a specific and potent antagonist of FPR2, providing researchers with a valuable tool to dissect the complex signaling pathways mediated by this receptor. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying FPR2 signaling.
Mechanism of Action
This compound acts as a selective antagonist of FPR2.[1] It competitively blocks the binding of various agonists to the receptor, thereby inhibiting downstream signaling cascades.[1] This blockade prevents the activation of intracellular pathways such as calcium mobilization, extracellular signal-regulated kinase (ERK) phosphorylation, and chemotaxis.[2][3] Notably, this compound shows specificity for FPR2 and does not significantly affect the closely related Formyl Peptide Receptor 1 (FPR1) at concentrations typically used to inhibit FPR2.[2][4]
Data Presentation
The inhibitory potency of this compound against various FPR2 agonists is a critical parameter for designing and interpreting experiments. The following table summarizes the available quantitative data on this compound's inhibitory activity.
| Agonist | Assay Type | Cell Type | IC50 / Concentration for Inhibition | Reference |
| WKYMVm | Receptor Binding | RBL-2H3 cells expressing FPRL1 (FPR2) | 0.23 µM | [4] |
| WKYMVm | Calcium Mobilization | Not specified | Complete inhibition | [2] |
| MMK-1 | Calcium Mobilization | Not specified | Inhibition observed | [2][4] |
| Amyloid β42 (Aβ42) | Calcium Mobilization | Not specified | Inhibition observed | [2][4] |
| F peptide | Calcium Mobilization | Not specified | Inhibition observed | [2][4] |
| Serum Amyloid A1 (SAA1) (in synergy with CXCL8) | Neutrophil Chemotaxis | Human Neutrophils | Inhibition observed at 20 µg/ml | [5][6] |
Signaling Pathways
FPR2 activation by its agonists initiates a cascade of intracellular signaling events. This compound is instrumental in blocking these pathways to understand their role in specific cellular responses.
Caption: FPR2 signaling pathways inhibited by this compound.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following FPR2 activation, a hallmark of GPCR signaling. This compound is used to confirm that the observed calcium flux is mediated by FPR2.
Caption: Experimental workflow for a calcium mobilization assay.
Protocol:
-
Cell Preparation:
-
Seed cells expressing FPR2 (e.g., transfected HEK293 or neutrophil-like HL-60 cells) in a black-walled, clear-bottom 96-well plate at a suitable density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Remove the culture medium from the cells and add the loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
-
Antagonist Treatment:
-
Prepare serial dilutions of this compound in an appropriate assay buffer.
-
Wash the cells once with the assay buffer.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Incubate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Measurement:
-
Prepare the FPR2 agonist at the desired concentration in the assay buffer.
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to record fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Inject the agonist into the wells and immediately begin recording the fluorescence signal over time (typically for 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Plot the ΔF against the concentration of the agonist in the presence and absence of this compound.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the concentration of this compound.
-
Chemotaxis Assay
This assay assesses the ability of cells to migrate along a chemical gradient, a key function mediated by FPR2 in immune cells. This compound is used to demonstrate the specific involvement of FPR2 in this process.
Caption: Workflow for a Boyden chamber chemotaxis assay.
Protocol (using a Boyden Chamber):
-
Cell Preparation:
-
Isolate primary cells (e.g., human neutrophils) or use a suitable cell line (e.g., differentiated HL-60 cells).
-
Resuspend the cells in a serum-free or low-serum medium at a concentration of 1-5 x 10^6 cells/mL.
-
-
Antagonist Treatment:
-
Incubate the cell suspension with this compound at the desired concentration or with a vehicle control for 15-30 minutes at room temperature.
-
-
Assay Setup:
-
Add the chemoattractant (FPR2 agonist) diluted in assay medium to the lower wells of the Boyden chamber.[5][6]
-
Place the porous membrane (select a pore size appropriate for your cell type, e.g., 3-5 µm for neutrophils) over the lower wells.[7][8]
-
Carefully add the cell suspension (containing this compound or vehicle) to the upper chamber of the inserts.[5][6]
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.
-
-
Quantification of Migration:
-
After incubation, remove the inserts from the wells.
-
Gently remove the non-migrated cells from the top side of the membrane with a cotton swab.
-
Fix the migrated cells on the bottom side of the membrane with a suitable fixative (e.g., methanol).
-
Stain the cells with a staining solution (e.g., Giemsa or DAPI).
-
Mount the membrane on a microscope slide and count the number of migrated cells in several high-power fields.
-
-
Data Analysis:
-
Calculate the average number of migrated cells per field for each condition.
-
Express the data as a percentage of the migration observed with the agonist alone to determine the inhibitory effect of this compound.
-
ERK Phosphorylation Assay (Western Blot)
Activation of FPR2 can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling pathway. This compound can be used to confirm the role of FPR2 in this activation.
Caption: Western blot workflow for ERK phosphorylation.
Protocol:
-
Cell Culture and Treatment:
-
Culture FPR2-expressing cells to 70-80% confluency.
-
Serum-starve the cells for 4-16 hours to reduce basal ERK phosphorylation.
-
Pre-incubate the cells with this compound or vehicle control for 30 minutes.
-
Stimulate the cells with the FPR2 agonist for a short period (typically 2-10 minutes).
-
-
Protein Extraction:
-
Immediately after stimulation, wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK) overnight at 4°C.
-
Wash the membrane extensively with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample.
-
Compare the levels of p-ERK in agonist-stimulated cells with and without this compound pre-treatment.
-
Conclusion
This compound is an indispensable tool for researchers studying FPR2-mediated signaling. Its specificity and potency allow for the clear delineation of FPR2's involvement in a wide range of cellular processes. The protocols provided here offer a starting point for utilizing this compound to investigate the intricate roles of FPR2 in health and disease, and to explore its potential as a therapeutic target.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Matrix Metalloproteinase-9-Generated COOH-, but Not NH2-Terminal Fragments of Serum Amyloid A1 Retain Potentiating Activity in Neutrophil Migration to CXCL8, With Loss of Direct Chemotactic and Cytokine-Inducing Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chemotaxis assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for WRW4 Treatment in Diabetes-Induced Cognitive Decline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetes mellitus is a significant risk factor for the development of cognitive decline and dementia.[1][2][3] A growing body of evidence points to neuroinflammation, primarily mediated by activated microglia, as a key contributor to the neuronal dysfunction underlying these cognitive impairments.[4] The formyl peptide receptor 2 (FPR2) has emerged as a critical player in modulating the inflammatory responses of microglia.[4] This document provides detailed application notes and protocols for utilizing WRW4, a selective FPR2 antagonist, as a tool to study and potentially mitigate diabetes-induced cognitive decline.
Recent studies have demonstrated that the expression of FPR2 is elevated in the microglia of the hippocampus in type 2 diabetes mouse models (db/db mice).[4] Furthermore, intracerebroventricular administration of this compound has been shown to alleviate diabetes-related cognitive deficits.[4] The therapeutic effect of this compound is associated with the mitigation of morphological changes in microglia and the downregulation of the phagocytic marker CD68, indicating a reduction in microglial activation.[4] These findings underscore the potential of targeting FPR2 signaling as a novel therapeutic strategy for diabetic encephalopathy.
Mechanism of Action: this compound in Neuroinflammation
In the context of diabetes-induced cognitive decline, chronic hyperglycemia and other metabolic dysregulations contribute to a state of prolonged neuroinflammation. Microglia, the resident immune cells of the central nervous system, become activated and release pro-inflammatory cytokines, leading to neuronal damage and cognitive dysfunction.
FPR2 is a G protein-coupled receptor expressed on microglia that can be activated by a variety of ligands, including serum amyloid A and other damage-associated molecular patterns (DAMPs), which are often elevated in diabetic conditions. Activation of FPR2 in microglia can trigger downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of pro-inflammatory mediators.
This compound acts as a selective antagonist of FPR2, blocking the binding of its agonistic ligands. This inhibition of FPR2 signaling is hypothesized to dampen the pro-inflammatory response of microglia, thereby reducing neuroinflammation and its detrimental effects on neuronal function and cognitive processes.
Signaling Pathway of FPR2 in Microglial Activation
Caption: FPR2 signaling pathway in microglial activation and its inhibition by this compound.
Experimental Protocols
Animal Model
The db/db mouse is a widely used model of type 2 diabetes that exhibits hyperglycemia, insulin resistance, and cognitive deficits, making it a suitable model for these studies.
This compound Administration Protocol (Intracerebroventricular Injection)
Note: The precise dosage of this compound for intracerebroventricular (ICV) injection to ameliorate cognitive decline in diabetic mice is not specified in the publicly available abstract of the key study by Uno et al. (2025).[4] Therefore, a pilot study to determine the optimal dose is recommended. Based on common practices for in vivo receptor antagonist studies, a starting concentration in the micromolar range is suggested.
Materials:
-
This compound peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe with a 30-gauge needle
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane)
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in sterile saline or aCSF to the desired concentration. Ensure the solution is sterile-filtered.
-
Anesthesia and Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma.
-
Drill a small hole at the desired coordinates for the lateral ventricle (e.g., 0.5 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).
-
-
Injection:
-
Slowly lower the Hamilton syringe needle to the target depth.
-
Infuse a small volume (e.g., 1-5 µL) of the this compound solution over several minutes.
-
Leave the needle in place for an additional 5 minutes to allow for diffusion and prevent backflow.
-
Slowly withdraw the needle.
-
-
Post-operative Care: Suture the incision and provide post-operative care, including analgesics and monitoring for recovery.
Behavioral Testing for Cognitive Function
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.
Materials:
-
Open-field arena (e.g., 40 x 40 x 40 cm)
-
Two identical objects (familiar objects)
-
One novel object, different in shape and texture from the familiar objects
Procedure:
-
Habituation: On day 1, allow each mouse to freely explore the empty arena for 5-10 minutes.
-
Training (Familiarization) Phase: On day 2, place two identical objects in the arena. Place the mouse in the center of the arena and allow it to explore for 10 minutes.
-
Testing Phase: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. Place the mouse back in the arena and record its exploration of both objects for 5-10 minutes.
Data Analysis:
-
Calculate the time spent exploring the novel object (TN) and the familiar object (TF).
-
Discrimination Index (DI): (TN - TF) / (TN + TF)
-
A positive DI indicates a preference for the novel object and intact recognition memory.
-
The MWM test is a widely used task to assess spatial learning and memory.
Materials:
-
Circular pool (e.g., 120 cm in diameter) filled with opaque water (e.g., using non-toxic white paint).
-
Submerged escape platform.
-
Visual cues placed around the room.
-
Video tracking system.
Procedure:
-
Acquisition Training (4-5 days):
-
Conduct 4 trials per day for each mouse.
-
In each trial, release the mouse into the pool from one of four starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within 60-90 seconds, gently guide it to the platform.
-
Allow the mouse to remain on the platform for 15-30 seconds.
-
-
Probe Trial (Day after last training day):
-
Remove the platform from the pool.
-
Allow the mouse to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located).
-
Data Analysis:
-
Escape Latency: Time taken to find the platform during acquisition trials. A decrease in escape latency over training days indicates learning.[5][6][7]
-
Time in Target Quadrant: A higher percentage of time spent in the target quadrant during the probe trial indicates better spatial memory.
Histological and Molecular Analysis
Materials:
-
Mouse brain tissue (fixed and sectioned).
-
Primary antibodies: anti-FPR2, anti-CD68.
-
Biotinylated secondary antibody.
-
ABC reagent (Avidin-Biotin Complex).
-
DAB (3,3'-Diaminobenzidine) substrate.
-
Microscope.
Procedure:
-
Tissue Preparation: Perfuse mice with saline followed by 4% paraformaldehyde (PFA). Post-fix brains in PFA and then transfer to a sucrose solution for cryoprotection. Section the brains using a cryostat.
-
Antigen Retrieval: Heat sections in citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% H2O2 and non-specific binding with blocking serum.
-
Primary Antibody Incubation: Incubate sections with the primary antibody (anti-FPR2 or anti-CD68) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody for 1 hour at room temperature.
-
Signal Amplification: Incubate with ABC reagent for 30 minutes.
-
Visualization: Develop the signal with DAB substrate.
-
Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and mount the sections.
Data Analysis:
-
Quantification of CD68-positive cells: Count the number of CD68-positive microglia in specific regions of the hippocampus (e.g., CA1, CA3, dentate gyrus) to assess microglial activation.[8][9][10]
-
FPR2 Expression: Qualitatively or quantitatively assess the expression of FPR2 in microglia.
Data Presentation
Table 1: Representative Quantitative Data from Behavioral Tests
| Group | Treatment | Novel Object Recognition (Discrimination Index) | Morris Water Maze (Escape Latency - Day 4, seconds) | Morris Water Maze (Time in Target Quadrant - Probe Trial, %) |
| Control | Vehicle | 0.45 ± 0.05 | 20 ± 3 | 45 ± 5 |
| Diabetic | Vehicle | 0.10 ± 0.04 | 45 ± 5 | 20 ± 4* |
| Diabetic | This compound | 0.38 ± 0.06# | 25 ± 4# | 40 ± 6# |
| Representative data indicating a significant difference from the Control group (p < 0.05). #Representative data indicating a significant difference from the Diabetic Vehicle group (p < 0.05). |
Table 2: Representative Quantitative Data from Histological Analysis
| Group | Treatment | Number of CD68-positive cells/mm² in Hippocampus |
| Control | Vehicle | 50 ± 8 |
| Diabetic | Vehicle | 150 ± 15* |
| Diabetic | This compound | 70 ± 10# |
| Representative data indicating a significant difference from the Control group (p < 0.05). #Representative data indicating a significant difference from the Diabetic Vehicle group (p < 0.05). |
Experimental Workflow
Caption: Experimental workflow for studying the effects of this compound on diabetes-induced cognitive decline.
Conclusion
The use of the selective FPR2 antagonist, this compound, presents a promising avenue for investigating the role of microglial activation in diabetes-induced cognitive decline. The protocols and application notes provided herein offer a comprehensive framework for researchers to explore the therapeutic potential of targeting the FPR2 signaling pathway. Further studies are warranted to elucidate the precise molecular mechanisms and to validate these findings in other preclinical models of diabetic encephalopathy.
References
- 1. Predictors of Cognitive Decline in Older Individuals With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The impact of diabetes in cognitive impairment: A review of current evidence and prospects for future investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 4. Formyl peptide receptor 2 antagonist this compound ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Escape latency: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. Using the Morris Water Maze to Assess Spatial Learning and Memory in Weanling Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Iba-1-/CD68+ microglia are a prominent feature of age-associated deep subcortical white matter lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Beneficial effects of running exercise on hippocampal microglia and neuroinflammation in chronic unpredictable stress-induced depression model rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing WRW4 Concentration for Maximum Inhibition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing WRW4, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic hexapeptide that acts as a selective and potent antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the lipoxin A4 receptor (ALX).[1][2] Its primary mechanism involves competitively inhibiting the binding of various agonists to FPR2.[3] This blockade prevents the activation of downstream signaling pathways, such as intracellular calcium mobilization, extracellular signal-regulated kinase (ERK) activation, and chemotactic cell migration.[1][4]
Q2: What is the reported IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the binding of the synthetic peptide agonist WKYMVm to FPR2 is approximately 0.23 μM.[1][2][4][5][6][7][8] It is important to note that the effective concentration for inhibiting cellular responses may vary depending on the specific cell type, agonist used, and the downstream signaling pathway being investigated.
Q3: In what solvent should I dissolve and store this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1] For long-term storage, it is recommended to store the stock solution at -20°C or -80°C.[2] When preparing working solutions, the final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q4: What are some common agonists for FPR2 that can be inhibited by this compound?
This compound has been shown to inhibit the cellular responses induced by a variety of FPR2 agonists, including:
-
Pathogen-associated molecules: N-formylmethionine-containing peptides from bacteria.[9]
-
Endogenous ligands: Amyloid-β 42 (Aβ42) and Serum Amyloid A (SAA).[1][4]
-
Lipid mediators: While FPR2 is the receptor for the pro-resolving lipid mediator lipoxin A4, this compound's primary characterization has been against peptide agonists.[10]
Q5: Are there any known off-target effects of this compound?
This compound is considered a selective antagonist for FPR2. Studies have shown that it does not significantly inhibit the activation of the high-affinity formyl peptide receptor (FPR1) by its specific agonist, fMLF.[1] However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects in your specific system. One study has also identified this compound as an antagonist for FPR3.[11]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition observed | This compound concentration is too low. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell type and agonist. Start with a concentration range of 0.1 µM to 20 µM. |
| Agonist concentration is too high. | Titrate the agonist to a concentration that gives a submaximal response (e.g., EC80) to increase the sensitivity of the inhibition assay. | |
| Incorrect pre-incubation time. | Ensure that the cells are pre-incubated with this compound for a sufficient duration (typically 15-60 minutes) before adding the agonist to allow for receptor binding.[12][13] | |
| Issues with this compound stability. | Prepare fresh dilutions of this compound from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles. | |
| High background signal or cellular toxicity | This compound concentration is too high. | Test lower concentrations of this compound. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to assess the toxicity of this compound at the concentrations used. |
| High DMSO concentration in the final working solution. | Ensure the final DMSO concentration in your assay is below cytotoxic levels (typically <0.5%). Include a vehicle control (DMSO alone) to assess its effect. | |
| Inconsistent results between experiments | Variability in cell passage number or health. | Use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase. |
| Inconsistent incubation times or temperatures. | Standardize all incubation steps in your protocol. | |
| Reagent variability. | Use reagents from the same lot number whenever possible. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound used in various studies to achieve inhibition of FPR2-mediated responses. This information can serve as a starting point for designing your own experiments.
| Cell Type | Agonist | Assay | Effective this compound Concentration | Reference |
| RBL-2H3 cells expressing FPRL1 | WKYMVm | Intracellular Calcium Increase | Complete inhibition at 10 µM | [1] |
| Human Neutrophils | Amyloid β42 peptide | Superoxide Generation | Inhibition observed | [1] |
| Human Neutrophils | Amyloid β42 peptide | Chemotactic Migration | Inhibition observed | [1] |
| Human Macrophages | Amyloid β42 peptide | Internalization of Aβ42 | Complete inhibition | [1] |
| Mouse Macrophages | LPS | IL-6 Production | 10 µM | [14] |
| Organotypic Hippocampal Cultures | MR-39 (FPR2 agonist) | Neuroprotection | 10 µM | [12] |
| Rat Microglial Cells | LXA4, AT-LXA4, MR-39 | Inhibition of cell death | 10 µM | [13] |
| Bone Marrow-Derived Macrophages | Brucella abortus | Cytokine Secretion | Not specified | [15] |
Detailed Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Calcium Flux Assay
This protocol outlines a method to determine the optimal concentration of this compound required to inhibit agonist-induced calcium mobilization in a specific cell line.
Materials:
-
Cells expressing FPR2 (e.g., HEK293-FPR2, U937, or primary neutrophils)
-
This compound stock solution (10 mM in DMSO)
-
FPR2 agonist stock solution (e.g., 10 mM WKYMVm in DMSO)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with kinetic reading capabilities
Procedure:
-
Cell Preparation:
-
Plate cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight. For suspension cells, they can be loaded with the dye before being plated.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Aspirate the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 45-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
This compound Dose-Response Setup:
-
Prepare serial dilutions of this compound in HBSS to achieve final concentrations ranging from 0.01 µM to 20 µM. Remember to keep the final DMSO concentration constant across all wells.
-
Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Add the diluted this compound or vehicle to the respective wells.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Agonist Stimulation and Data Acquisition:
-
Prepare the FPR2 agonist at a concentration that elicits a submaximal response (EC80), which should be determined from a prior agonist dose-response experiment.
-
Place the 96-well plate into the fluorescent plate reader.
-
Set the plate reader to record fluorescence intensity over time (e.g., every 1-2 seconds for 2-3 minutes).
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
Using the plate reader's injection system, add the agonist to all wells simultaneously.
-
Continue recording the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Normalize the data by expressing the response in each this compound-treated well as a percentage of the response in the vehicle control well (100% activation).
-
Plot the percentage of inhibition against the log concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value of this compound.
-
Visualizations
Caption: FPR2/ALX signaling and this compound inhibition.
Caption: Workflow for this compound concentration optimization.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 4. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 8. This compound peptide [novoprolabs.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Lipoxin-mediated signaling: ALX/FPR2 interaction and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Formyl peptide receptor 2 (FPR2) antagonism is a potential target for the prevention of Brucella abortus 544 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent degradation of WRW4 peptide in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of WRW4 peptide in solution. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound peptide degradation in solution?
A1: The this compound peptide, with its sequence H-Trp-Arg-Trp-Trp-Trp-Trp-NH2, is particularly susceptible to oxidation due to its high tryptophan content. The indole side chain of tryptophan is readily oxidized by reactive oxygen species (ROS), exposure to light, and traces of metal ions in the solution. This can lead to the formation of degradation products such as N-formylkynurenine (NFK), kynurenine (Kyn), and oxindolylalanine (Oia), which can alter the peptide's biological activity.[1][2][3][4]
Q2: How should lyophilized this compound peptide be stored?
A2: For long-term storage, lyophilized this compound peptide should be kept in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[5][6] Before opening, the vial should be allowed to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly reduce the long-term stability of the solid peptide.[5][6]
Q3: What is the best way to prepare and store this compound peptide stock solutions?
A3: To prolong the shelf-life of this compound in solution, it is recommended to:
-
Use sterile, oxygen-free buffers. The use of sterile buffers, preferably with a slightly acidic pH (around 5-6), is recommended to minimize microbial contamination and potential pH-induced degradation.[5]
-
Aliquot the stock solution. To avoid repeated freeze-thaw cycles, which are detrimental to peptides, the stock solution should be divided into single-use aliquots.[5][7]
-
Store frozen. Aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[1][3][5]
-
Prepare fresh working solutions. For critical in vivo and in vitro experiments, it is best to prepare the working solution fresh from a thawed aliquot on the day of use.[1]
Q4: Can the choice of buffer affect the stability of the this compound peptide?
A4: Yes, the buffer composition and pH can significantly impact peptide stability. A slightly acidic pH of 5-6 is generally recommended for peptides containing tryptophan.[5] It is also crucial to use high-purity water and buffer components to minimize contamination with metal ions and oxidizing agents. The concentration of the buffer itself can also influence the rate of degradation, especially upon freezing.[8]
Q5: Are there any additives that can help stabilize this compound peptide in solution?
A5: While specific data for this compound is limited, antioxidants are sometimes used to protect tryptophan-rich peptides from oxidation. However, the compatibility of any additive with the specific experimental system must be carefully evaluated. Additives like sugars, polyols, or certain amino acids can also improve the stability of some peptides.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in experiments. | Peptide degradation due to oxidation or improper storage. | Prepare fresh working solutions for each experiment from a new, frozen aliquot. Verify peptide integrity using HPLC. Review storage and handling procedures. |
| Precipitation or cloudiness observed in the peptide solution. | Poor solubility, aggregation, or use of an inappropriate solvent. The peptide may be aggregating at neutral or basic pH. | Re-dissolve the peptide in a small amount of a suitable organic solvent like DMSO or DMF before diluting with the aqueous buffer. Consider using a slightly acidic buffer (pH 5-6). |
| Inconsistent experimental results between batches. | Variability in peptide purity or degradation of older stock solutions. | Always use a fresh vial of lyophilized peptide for preparing a new stock solution. Qualify new batches of peptide upon receipt using an analytical method like HPLC-MS. Avoid using old stock solutions. |
| Shift in retention time or appearance of new peaks in HPLC analysis. | Peptide degradation (e.g., oxidation of tryptophan) or modification. | Use HPLC-MS to identify the mass of the new peaks to confirm degradation products. Implement preventative measures such as using deoxygenated buffers and protecting solutions from light. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound Peptide
-
Allow the vial of lyophilized this compound peptide to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Based on the peptide's net charge (this compound is basic due to the arginine residue), select an appropriate initial solvent. For basic peptides, a small amount of 10-25% acetic acid in sterile water can aid dissolution. Alternatively, a minimal amount of an organic solvent like DMSO can be used.
-
Add the recommended solvent to the vial to achieve the desired stock concentration (e.g., 1-10 mM).
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
Once dissolved, dilute with your sterile experimental buffer to the final stock concentration.
-
Divide the stock solution into single-use, sterile aliquots.
-
Store the aliquots at -20°C or -80°C.
Protocol for Assessing this compound Peptide Stability
This protocol uses Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to monitor the degradation of the this compound peptide over time.
-
Preparation of Samples:
-
Prepare a solution of this compound peptide at a known concentration (e.g., 1 mg/mL) in the buffer system you intend to use for your experiments.
-
Divide the solution into multiple aliquots in sterile tubes.
-
Establish different storage conditions to be tested (e.g., 4°C, room temperature, 37°C). Protect samples from light.
-
Designate a t=0 sample to be analyzed immediately.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours), remove one aliquot from each storage condition.
-
Analyze the samples by RP-HPLC.
-
-
RP-HPLC Method:
-
Column: C18 column suitable for peptide analysis.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over a suitable time (e.g., 30 minutes). The exact gradient should be optimized for good separation.
-
Detection: UV absorbance at 220 nm and 280 nm (for tryptophan). Fluorescence detection (Excitation ~280 nm, Emission ~350 nm) can provide higher sensitivity for tryptophan-containing peptides.
-
Analysis: Quantify the peak area of the intact this compound peptide at each time point. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
-
Data Interpretation:
-
Plot the percentage of remaining intact this compound peptide against time for each condition.
-
This will allow you to determine the stability of the peptide under your specific experimental and storage conditions.
-
Visualizations
Caption: Workflow for assessing the stability of this compound peptide in solution.
Caption: The primary degradation pathway for the tryptophan-rich this compound peptide.
References
- 1. Tripping Up Trp: Modification of Protein Tryptophan Residues by Reactive Oxygen Species, Modes of Detection, and Biological Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of free, peptide and protein tryptophan residues mediated by AAPH-derived free radicals: role of alkoxyl and peroxyl radicals - RSC Advances (RSC Publishing) DOI:10.1039/C6RA12859A [pubs.rsc.org]
- 3. lib3.dss.go.th [lib3.dss.go.th]
- 4. Oxidation of Free Tryptophan and Tryptophan Residues in Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. peptiderecon.com [peptiderecon.com]
- 8. realpeptides.co [realpeptides.co]
- 9. Arginine deprivation, growth inhibition and tumour cell death: 2. Enzymatic degradation of arginine in normal and malignant cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
WRW4 Peptide: A Technical Guide to Best Practices for Storage, Handling, and Experimentation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to the best practices for storing and handling the WRW4 peptide. It includes troubleshooting advice and frequently asked questions to ensure the successful application of this selective formyl peptide receptor 2 (FPR2) antagonist in your research.
Frequently Asked Questions (FAQs)
1. What is the recommended method for storing lyophilized this compound peptide?
Lyophilized this compound peptide should be stored in a freezer at or below -20°C.[1] When stored under these conditions, the peptide can remain stable for several years.[2] For extended storage, some suppliers recommend -80°C.[3][4][5] It is also advised to desiccate the peptide during storage.[4][5][6][7]
2. How should I prepare a stock solution of this compound peptide?
Before dissolving, allow the lyophilized peptide to warm to room temperature, preferably in a desiccator, to avoid condensation.[2] Always wear gloves to prevent contamination.[2]
The choice of solvent depends on the experimental requirements. This compound is soluble in Dimethyl Sulfoxide (DMSO) and water.[3][6][7] For a 100 mg/mL stock solution, fresh DMSO is recommended as moisture-absorbing DMSO can reduce solubility.[3] For aqueous solutions, solubility is reported up to 1 mg/ml in water.[6][7] Use sterile water or buffers like PBS or Tris for reconstitution.[2]
3. What is the best way to store stock solutions of this compound?
To avoid repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into single-use volumes before storage.[2][3][4][5] The stability of the stock solution depends on the storage temperature:
4. Can I store working solutions of this compound?
It is highly recommended to prepare working solutions fresh on the day of use, especially for in vivo experiments.[8] Peptide solutions, particularly at low concentrations, are unstable and should be used immediately.[2]
5. What should I do if the this compound peptide is difficult to dissolve?
If you encounter solubility issues, especially in aqueous solutions, you can try the following:
-
Sonication: Gentle sonication can aid in dissolution.[2]
-
Warming: Carefully warming the solution to no more than 40°C can also help.[2]
-
Co-solvents: For hydrophobic peptides, dissolving in a small amount of DMSO first and then diluting with your aqueous buffer can be effective.[2]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Inconsistent experimental results | TFA (trifluoroacetic acid) salt contamination from peptide synthesis. | TFA can affect cell growth and other experimental outcomes.[1] Be aware of its presence and consider using TFA-free peptides if necessary. |
| Repeated freeze-thaw cycles of the stock solution. | Aliquot the stock solution into single-use vials to minimize degradation.[2][3] | |
| Oxidation of the peptide. | For peptides containing tryptophan, like this compound, use oxygen-free solvents for reconstitution.[2] | |
| Precipitation of the peptide in working solution | Poor solubility in the final buffer. | Prepare the working solution by adding the stock solution to the buffer in a stepwise manner with gentle mixing. For in vivo studies, specific formulations with PEG300 and Tween-80 may be necessary to maintain solubility.[3] |
| Loss of peptide activity | Improper storage conditions. | Ensure the lyophilized peptide and stock solutions are stored at the recommended temperatures (-20°C or -80°C).[1][3][4] |
| Light sensitivity. | Protect peptide solutions from direct light.[2] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 1104.26 g/mol | [1] |
| IC50 for FPR2 | 0.23 μM | [1][3][6][8][9] |
| Storage (Lyophilized) | -20°C for several years | [1] |
| Storage (Stock Solution in Solvent) | -80°C for up to 1 year; -20°C for 1 month | [3][4][5] |
| Solubility in DMSO | 100 mg/mL | [3] |
| Solubility in Water | 1 mg/mL | [6][7] |
Experimental Protocols
Protocol: Inhibition of FPR2-Mediated Calcium Mobilization
This protocol describes a common in vitro assay to assess the antagonistic activity of this compound on FPR2.
-
Cell Culture: Culture cells expressing FPR2 (e.g., human neutrophils or FPR2-transfected cell lines) under standard conditions.
-
Cell Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Preparation of Reagents:
-
Assay Procedure:
-
Pre-incubate the dye-loaded cells with the this compound working solution (or vehicle control) for a specified time.
-
Measure the baseline fluorescence.
-
Add the FPR2 agonist to the cells and immediately measure the change in intracellular calcium concentration by monitoring the fluorescence signal.
-
-
Data Analysis: Compare the agonist-induced calcium mobilization in the presence and absence of this compound to determine the inhibitory effect of the peptide.
Visualizing Key Processes
To further aid in understanding the application of this compound, the following diagrams illustrate its mechanism of action and a typical experimental workflow.
Caption: this compound antagonizes FPR2 signaling by blocking agonist binding.
References
- 1. This compound peptide [novoprolabs.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. selleckchem.com [selleckchem.com]
- 4. glpbio.com [glpbio.com]
- 5. glpbio.com [glpbio.com]
- 6. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. glpbio.com [glpbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
Addressing variability in experimental results with WRW4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results when using the selective Formyl Peptide Receptor 2 (FPR2) antagonist, WRW4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that acts as a selective antagonist for Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or the Lipoxin A4 Receptor (ALX).[1] Its primary mechanism of action is to block the binding of various agonists to FPR2, thereby inhibiting downstream signaling pathways.[2][3] This makes it a valuable tool for studying the physiological and pathological roles of FPR2 in inflammation, immune response, and neurodegenerative diseases.
Q2: How should I dissolve and store this compound to ensure its stability and activity?
Proper handling of this compound is critical to obtaining reproducible results.
-
Solubility: this compound is soluble in DMSO up to 100 mg/mL and in water up to 1 mg/ml.[4] For cell-based assays, it is recommended to prepare a concentrated stock solution in fresh, high-quality DMSO and then dilute it to the final working concentration in your aqueous experimental buffer. Be aware that moisture-absorbing DMSO can reduce solubility.[1]
-
Storage: Lyophilized this compound should be stored at -20°C. Once reconstituted in DMSO, it is recommended to aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q3: What is the recommended working concentration for this compound?
The optimal working concentration of this compound will vary depending on the cell type, the specific FPR2 agonist being used, and the experimental endpoint being measured. However, a common starting concentration for in vitro experiments is 10 µM.[1][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound selective for FPR2? What about off-target effects?
This compound is considered a selective antagonist for FPR2.[2] Studies have shown that it effectively inhibits the activity of FPR2 agonists while having minimal effect on the Formyl Peptide Receptor 1 (FPR1) agonist, fMLF.[1][2] However, as with any pharmacological inhibitor, the potential for off-target effects increases at higher concentrations.[6] It is advisable to use the lowest effective concentration of this compound and include appropriate controls to validate the specificity of the observed effects.
Q5: I am seeing a lot of variability in my results. What are the common causes?
Variability in experiments using this compound can arise from several factors:
-
Peptide Quality: Ensure you are using a high-purity (≥95% by HPLC) this compound peptide.[6] Purity can vary between vendors, so it is important to obtain a certificate of analysis.
-
Solubility and Storage: Improper dissolution or storage of this compound can lead to a loss of activity. Refer to the recommended solubility and storage conditions.
-
Cell Health and Passage Number: The expression of FPR2 can vary with cell passage number and overall cell health. Use cells within a consistent and low passage number range.
-
Agonist Potency: The potency of the FPR2 agonist you are using can affect the required concentration of this compound for effective inhibition.
-
Experimental Conditions: Factors such as incubation time, temperature, and buffer composition can all contribute to variability. Maintain consistent experimental parameters.
Troubleshooting Guides
Issue 1: Inconsistent Inhibition of Agonist-Induced Calcium Flux
| Potential Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound from lyophilized powder. Ensure proper storage of the stock solution in single-use aliquots at -20°C or -80°C. |
| Suboptimal this compound Concentration | Perform a dose-response curve with varying concentrations of this compound to determine the optimal inhibitory concentration for your specific agonist and cell type. A typical starting concentration is 10 µM.[5] |
| Low FPR2 Expression | Verify the expression of FPR2 in your cell line using techniques such as flow cytometry or western blotting. Cell passage number can affect receptor expression. |
| Agonist Concentration Too High | If the concentration of the FPR2 agonist is too high, it may overcome the competitive antagonism of this compound. Try reducing the agonist concentration. |
| Incorrect Assay Conditions | Ensure that the calcium flux assay buffer is compatible with both the cells and the fluorescent dye. Optimize dye loading and incubation times. |
Issue 2: High Background in Chemotaxis Assays
| Potential Cause | Troubleshooting Step |
| Spontaneous Cell Migration | Reduce the serum concentration in the assay medium or use serum-free medium. Ensure cells are not overly confluent before harvesting for the assay. |
| This compound Cytotoxicity | Although not commonly reported, high concentrations of any peptide can be cytotoxic. Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with the concentrations of this compound you are using. |
| Contamination | Ensure all reagents and equipment are sterile to prevent bacterial contamination, which can induce chemotaxis. |
| Incorrect Pore Size of Transwell Insert | Use a pore size that is appropriate for your cell type to prevent passive cell movement through the filter. |
Data Summary
The following table summarizes the inhibitory effects of this compound against various FPR2 agonists.
| Agonist | Cell Type | Assay | This compound IC50 / Concentration for Inhibition | Reference |
| WKYMVm | RBL-2H3 cells expressing FPRL1 | WKYMVm Binding | 0.23 µM (IC50) | [1] |
| WKYMVm | Human Neutrophils | Chemotactic Migration | Complete inhibition at 10 µM | [2] |
| MMK-1 | Human Neutrophils | Intracellular Calcium Increase | Complete inhibition at 10 µM | [2] |
| Amyloid β42 (Aβ42) | Human Neutrophils | Superoxide Generation | Inhibition observed | [2] |
| F peptide | Human Neutrophils | Intracellular Calcium Increase | Inhibition observed | [2] |
| SAA1(58–104) + CXCL8 | Human Neutrophils | Chemotaxis | Significant inhibition at 20 µg/ml | [7] |
Experimental Protocols
Detailed Protocol: this compound Inhibition of Agonist-Induced Chemotaxis in Human Neutrophils
This protocol provides a detailed methodology for assessing the inhibitory effect of this compound on neutrophil chemotaxis induced by an FPR2 agonist.
1. Isolation of Human Neutrophils:
-
Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque), followed by dextran sedimentation to remove red blood cells.
-
Perform hypotonic lysis to remove any remaining red blood cells.
-
Resuspend the purified neutrophils in a suitable assay buffer (e.g., HBSS without Ca2+/Mg2+) and determine the cell concentration and viability using a hemocytometer and trypan blue exclusion.
2. Chemotaxis Assay using a Boyden Chamber (96-well format):
-
Prepare the chemoattractant solution (FPR2 agonist, e.g., WKYMVm at a final concentration of 10 nM) in serum-free medium in the lower wells of the Boyden chamber.
-
In a separate set of wells, add the chemoattractant plus varying concentrations of this compound (e.g., 1 µM, 10 µM, 20 µM) to the lower chamber. Include a negative control (medium alone) and a positive control (chemoattractant alone).
-
Pre-incubate the isolated neutrophils with the same concentrations of this compound (or vehicle control) for 15-30 minutes at 37°C.
-
Seed the pre-incubated neutrophils (typically 1 x 10^5 cells per well) in the upper chamber of the Boyden chamber, which is separated from the lower chamber by a porous membrane (e.g., 5 µm pore size).[8]
-
Incubate the chamber for 1-2 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane.
-
Quantify the migrated cells by counting under a microscope or by using a plate reader-based method after cell lysis and staining.
3. Data Analysis:
-
Calculate the chemotactic index by dividing the number of migrated cells in the presence of the agonist by the number of migrated cells in the negative control.
-
Determine the percentage of inhibition by this compound by comparing the chemotactic index in the presence of this compound to that of the agonist alone.
Visualizations
FPR2 Signaling Pathway
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Troubleshooting this compound Experiments
Caption: Logical workflow for troubleshooting this compound experiments.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
Technical Support Center: Cell Viability Assays with High Concentrations of WRW4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using high concentrations of the FPR2 antagonist, WRW4, in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1) or Lipoxin A4 Receptor (ALX).[1][2] It is a synthetic peptide with the sequence Trp-Arg-Trp-Trp-Trp-Trp-CONH2. This compound functions by competitively binding to FPR2, thereby inhibiting the downstream signaling pathways typically activated by FPR2 agonists. This inhibition prevents cellular responses such as intracellular calcium increase, extracellular signal-regulated kinase (ERK) activation, and chemotaxis.[2]
Q2: What is the typical working concentration for this compound?
The IC50 of this compound for inhibiting the binding of the agonist WKYMVm to FPR2 is approximately 0.23 µM.[1][2][3][4][5] In functional cell-based assays, concentrations are often in the low micromolar range. For instance, a concentration of 10 µM has been used to study its antagonistic effects without impacting macrophage viability in an MTT assay.[6] However, when using this compound at high concentrations, it is crucial to determine the optimal concentration for your specific cell type and experimental conditions, as off-target effects or cytotoxicity may occur.
Q3: How should I dissolve and store this compound?
This compound is a lyophilized peptide. For stock solutions, it is recommended to dissolve it in sterile dimethyl sulfoxide (DMSO). It is soluble in DMSO at concentrations up to 100 mg/mL.[2] For aqueous solutions, its solubility is lower. It's advisable to first dissolve the peptide in a small amount of DMSO and then dilute it with your aqueous buffer or cell culture medium. Store the lyophilized peptide at -20°C or -80°C. Once dissolved, aliquot the stock solution into single-use volumes and store at -80°C to avoid repeated freeze-thaw cycles.[7]
Q4: Can high concentrations of this compound be cytotoxic?
While this compound is primarily an antagonist of FPR2 signaling, high concentrations of any peptide can potentially induce cytotoxicity. This can be due to the peptide itself, impurities from synthesis (like trifluoroacetic acid - TFA), or the solvent used for dissolution (e.g., DMSO).[3] It is essential to perform a dose-response curve to determine the non-toxic concentration range of this compound for your specific cell line. One study indicated that a 10 µM concentration of this compound did not affect macrophage viability.[6]
Troubleshooting Guide
This guide addresses common issues encountered when performing cell viability assays with high concentrations of this compound.
| Problem | Possible Cause | Recommended Solution |
| Reduced cell viability in control wells (vehicle only) | High concentration of DMSO in the final culture medium. | Ensure the final DMSO concentration in your assay is non-toxic to your cells. Most cell lines can tolerate DMSO up to 0.5%, but it is crucial to determine the specific tolerance of your cell line with a vehicle control titration. |
| Precipitation of this compound in culture medium | Poor solubility of the peptide at high concentrations in aqueous solutions. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your culture medium, add the DMSO stock dropwise while gently vortexing the medium to ensure proper mixing and prevent precipitation. Avoid using a final peptide concentration that exceeds its solubility limit in the assay medium. |
| Inconsistent or non-reproducible results | 1. Peptide degradation due to improper storage or handling. 2. Peptide aggregation in the stock solution or culture medium. | 1. Aliquot the peptide stock solution and avoid repeated freeze-thaw cycles. Store at -80°C for long-term stability. 2. Before use, visually inspect the stock solution for any precipitates. If aggregation is suspected, sonication of the stock solution may help. Prepare fresh dilutions for each experiment. |
| Unexpected increase in cell viability at high this compound concentrations in MTT/XTT assays | Interference of the peptide with the tetrazolium salt reduction. | Some peptides can directly reduce MTT or XTT, leading to a false-positive signal. Include a cell-free control with your highest concentration of this compound and the assay reagent to check for direct reduction. If interference is observed, consider using an alternative viability assay that is not based on metabolic activity, such as a CyQUANT™ Direct Cell Proliferation Assay or a dye-exclusion assay (e.g., Trypan Blue). |
| High background in Annexin V/PI apoptosis assays | 1. Mechanical stress during cell handling leading to membrane damage. 2. High concentration of the peptide causing non-specific binding of Annexin V. | 1. Handle cells gently, especially during harvesting and washing steps. Use a non-enzymatic cell dissociation buffer if possible. 2. Titrate the concentration of Annexin V and propidium iodide (PI). Include appropriate single-stain and unstained controls for proper compensation and gating. |
Data Presentation
Table 1: Reported Concentrations and Effects of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (WKYMVm binding inhibition) | 0.23 µM | FPRL1-expressing cells | [1][2][3][4][5] |
| Effective Antagonist Concentration | 10 µM | Macrophages | [6] |
| Effective Antagonist Concentration | 20 µg/ml | Neutrophils | [8] |
| Cell Viability (MTT Assay) | No effect at 10 µM | Macrophages | [6] |
Note: Cytotoxicity data for high concentrations of this compound is limited. It is strongly recommended that researchers perform their own dose-response experiments to determine the optimal and non-toxic concentration range for their specific cell line and assay conditions.
Experimental Protocols & Workflows
Detailed Methodology: MTT Cell Viability Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
This compound Preparation: Prepare a stock solution of this compound in 100% DMSO. From this stock, prepare serial dilutions in serum-free culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the highest concentration of DMSO used in the experiment.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from the cell-free wells.
Experimental Workflow
Caption: General experimental workflow for assessing cell viability after this compound treatment.
Signaling Pathway
FPR2 Signaling Pathway Inhibition by this compound
This compound acts as an antagonist at the FPR2 receptor, a G-protein coupled receptor (GPCR). Activation of FPR2 by its agonists typically leads to the dissociation of the G-protein complex into Gα and Gβγ subunits. These subunits then initiate downstream signaling cascades, including the activation of Phospholipase C (PLC), which leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Another major pathway involves the activation of Phosphoinositide 3-kinase (PI3K), which in turn activates the Akt and Mitogen-activated protein kinase (MAPK) pathways, such as ERK. These pathways regulate various cellular functions, including inflammation, chemotaxis, and cell survival. By blocking the binding of agonists to FPR2, this compound effectively inhibits these downstream signaling events.
References
- 1. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound peptide [novoprolabs.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | Formyl Peptide Receptors | Tocris Bioscience [tocris.com]
- 6. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. genscript.com [genscript.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ensuring Specificity of WRW4 for FPR2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to ensure the specific use of the WRW4 peptide as an antagonist for the Formyl Peptide Receptor 2 (FPR2) over other Formyl Peptide Receptors (FPRs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that acts as a selective antagonist for the Formyl Peptide Receptor 2 (FPR2), also known as FPRL1 or ALX.[1][2][3] Its primary function is to block the binding of various agonists to FPR2, thereby inhibiting downstream signaling pathways.[2]
Q2: How specific is this compound for FPR2 compared to FPR1 and FPR3?
This compound exhibits high specificity for FPR2. It effectively inhibits the binding of the potent FPR2 agonist WKYMVm with an IC50 of 0.23 μM.[1][3][4] Crucially, this compound does not inhibit the calcium mobilization induced by the FPR1-specific agonist fMLF, demonstrating its selectivity for FPR2 over FPR1.[1][3] While it has also been reported to show antagonistic activity against FPR3, its primary and most characterized role is as an FPR2 antagonist.[5][6]
Q3: What are the typical downstream effects of this compound antagonism on FPR2?
By blocking agonist binding to FPR2, this compound inhibits a range of intracellular signaling events, including:
-
Prevention of Extracellular signal-Regulated Kinase (ERK) activation.[1]
-
Blockade of chemotactic cell migration towards FPR2 agonists.[1][3]
-
Reduction of superoxide generation in neutrophils induced by FPR2 agonists like amyloid β42.[1][3]
Q4: I am not seeing the expected inhibitory effect of this compound in my experiment. What could be the issue?
Several factors could contribute to a lack of this compound efficacy. Please consider the following troubleshooting steps:
-
Peptide Quality and Storage: Ensure the this compound peptide is of high purity and has been stored correctly (typically lyophilized at -20°C or colder) to prevent degradation. Reconstitute the peptide in an appropriate solvent as recommended by the manufacturer.
-
Concentration: Verify the final concentration of this compound in your assay. A concentration range of 1-10 µM is typically effective for blocking FPR2 activation.[7][8]
-
Agonist Competition: The concentration and affinity of the FPR2 agonist used can influence the required concentration of this compound for effective antagonism. Consider performing a dose-response experiment with varying concentrations of this compound against a fixed concentration of your agonist.
-
Cell Type and Receptor Expression: Confirm that your experimental cell line or primary cells express sufficient levels of FPR2. Low receptor expression may result in a diminished observable effect.
-
Assay-Specific Conditions: Review the experimental protocol for potential issues, such as incorrect incubation times, temperatures, or buffer compositions.
Quantitative Data: Specificity of this compound
The following table summarizes the available quantitative data on the inhibitory activity of this compound against different formyl peptide receptors.
| Receptor | Ligand/Agonist | Assay Type | Parameter | Value | Reference(s) |
| FPR2/FPRL1 | WKYMVm | Competitive Binding | IC50 | 0.23 µM | [1][3][4] |
| FPR1 | fMLF | Calcium Mobilization | Inhibition | No significant inhibition | [1][3] |
| FPR3 | F2L | Functional Assay | Inhibition | Complete inhibition | [5] |
Key Experimental Protocols
To experimentally validate the specificity of this compound for FPR2, the following detailed protocols for competitive binding, calcium mobilization, and chemotaxis assays are provided.
Competitive Radioligand Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to FPR2.
Materials:
-
Cells or cell membranes expressing human FPR2.
-
Radiolabeled FPR2 agonist (e.g., [3H]WKYMVm).
-
Unlabeled this compound peptide.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of unlabeled this compound in binding buffer.
-
In a 96-well plate, add a fixed amount of cell membranes expressing FPR2.
-
Add the various concentrations of unlabeled this compound to the wells.
-
Add a fixed concentration of the radiolabeled FPR2 agonist to all wells. For determining non-specific binding, add a high concentration of an unlabeled agonist.
-
Incubate the plate at room temperature for 60-90 minutes to reach binding equilibrium.
-
Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each this compound concentration and determine the IC50 value.[9][10][11][12]
Calcium Mobilization Assay
This functional assay measures the ability of this compound to block the increase in intracellular calcium induced by an FPR2 agonist.
Materials:
-
Cells expressing human FPR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
FPR2 agonist (e.g., WKYMVm).
-
FPR1 agonist (e.g., fMLF) for specificity testing.
-
This compound peptide.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed the FPR2-expressing cells in a black-walled, clear-bottom 96-well plate and culture overnight.
-
Load the cells with the calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Pre-incubate the cells with different concentrations of this compound or vehicle control for 10-20 minutes.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the FPR2 agonist (WKYMVm) and immediately begin recording the fluorescence intensity over time.
-
To test for specificity, in separate wells, pre-incubate with this compound and then inject the FPR1 agonist (fMLF).
-
The inhibition of the calcium flux by this compound is determined by comparing the peak fluorescence in this compound-treated wells to the control wells.[13][14][15]
Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of cells towards an FPR2 agonist.
Materials:
-
Chemotaxis chamber (e.g., Boyden chamber or similar multi-well format with a porous membrane).
-
Cells expressing FPR2 (e.g., neutrophils or transfected cell lines).
-
Chemotaxis buffer (e.g., RPMI 1640 with 0.1% BSA).
-
FPR2 agonist (e.g., WKYMVm) as a chemoattractant.
-
This compound peptide.
-
Cell staining and counting equipment.
Procedure:
-
Place the chemoattractant (FPR2 agonist) in the lower wells of the chemotaxis chamber.
-
In separate tubes, pre-incubate the cells with various concentrations of this compound or vehicle control for 15-30 minutes at 37°C.
-
Place the porous membrane over the lower wells.
-
Add the pre-incubated cell suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for 1-3 hours to allow for cell migration.
-
After incubation, remove the membrane and wipe off the non-migrated cells from the top surface.
-
Fix and stain the migrated cells on the bottom surface of the membrane.
-
Count the number of migrated cells in several fields of view under a microscope.
-
The inhibition of chemotaxis is determined by comparing the number of migrated cells in the this compound-treated groups to the control group.[16][17][18]
Visualizing Experimental Logic and Signaling
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
Caption: Experimental workflow to confirm this compound specificity for FPR2.
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 3. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Peptides from allergenic lipocalins bind to formyl peptide receptor 3 in human dendritic cells to mediate TH2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. revvity.com [revvity.com]
- 13. selectscience.net [selectscience.net]
- 14. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 15. The FPR2-induced rise in cytosolic calcium in human neutrophils relies on an emptying of intracellular calcium stores and is inhibited by a gelsolin-derived PIP2-binding peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 17. N-Formylpeptides Induce Two Distinct Concentration Optima for Mouse Neutrophil Chemotaxis by Differential Interaction with Two N-Formylpeptide Receptor (Fpr) Subtypes: Molecular Characterization of Fpr2, a Second Mouse Neutrophil Fpr - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Overcoming low signal-to-noise ratio in WRW4 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low signal-to-noise ratios in assays involving the WRW4 peptide.
Troubleshooting Guides
A low signal-to-noise ratio can obscure meaningful results and lead to incorrect interpretations. The following guides address common issues encountered in assays utilizing this compound, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1).[1][2][3][4]
Guide 1: Poor Signal in Functional Assays (e.g., Calcium Flux, Chemotaxis, Cytokine Release)
Problem: The inhibitory effect of this compound is weak or undetectable, resulting in a low signal window between the positive control (agonist-stimulated cells) and the this compound-treated sample.
| Potential Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) of this compound for your specific cell type and agonist concentration. The reported IC50 for inhibiting WKYMVm binding to FPRL1 is 0.23 µM.[1][3][4] |
| Inadequate Agonist Stimulation | Ensure the agonist concentration used is at or near its EC50 to provide a robust signal window for inhibition. High concentrations of the agonist may overcome the competitive antagonism of this compound. |
| Low FPR2 Expression | Confirm FPR2 expression levels on your target cells using techniques like flow cytometry or western blotting. Low receptor density will result in a weaker signal. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a blunted response to stimuli. Perform a cell viability assay (e.g., MTT) to confirm that experimental conditions are not cytotoxic.[5] |
| Incorrect Assay Buffer | Use a buffer that maintains cell viability and does not interfere with the assay readout. For example, some buffers may chelate calcium, affecting calcium flux assays. |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Store stock solutions at -20°C as recommended.[2] Repeated freeze-thaw cycles should be avoided. |
Guide 2: High Background Noise
Problem: High background signal in unstimulated or this compound-treated wells, which reduces the overall signal-to-noise ratio.
| Potential Cause | Recommended Solution |
| Non-specific Binding of Reagents | Block non-specific binding sites with an appropriate blocking agent (e.g., BSA). Ensure all reagents are of high purity. |
| Autofluorescence of Cells or Compounds | If using a fluorescence-based assay, check for autofluorescence of your cells and this compound. Include appropriate controls (cells only, this compound only) to measure and subtract background fluorescence.[6] |
| Contaminated Buffers or Reagents | Use sterile, high-purity reagents and buffers to avoid contamination that could lead to non-specific cellular activation.[7] |
| Suboptimal Washing Steps | Optimize washing steps to effectively remove unbound reagents without dislodging adherent cells. Insufficient washing can lead to high background. |
| Plate Type | For luminescence assays, use white plates to maximize signal reflection. For fluorescence assays, use black plates to reduce background and prevent crosstalk between wells.[8] |
| Reader Settings | Optimize the gain setting on your plate reader to maximize the signal from your positive control without saturating the detector. This will help to improve the signal-to-noise ratio.[6][9] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is soluble in water up to 1 mg/ml.[2] For stock solutions, DMSO can also be used.[1] It is recommended to store stock solutions at -20°C.[2] For optimal results, freshly prepared solutions should be used.[1]
Q2: How can I confirm that this compound is specifically blocking FPR2 in my assay?
A2: To confirm specificity, you can perform several control experiments:
-
Use an FPR2-negative cell line: Demonstrate that this compound has no effect in cells that do not express the receptor.
-
Use a different FPR agonist: Show that this compound does not block signaling through other receptors. For example, it has been shown that this compound does not inhibit the increase in intracellular calcium by the FPR agonist, fMLF.[1][10]
-
siRNA knockdown: Use siRNA to reduce the expression of FPR2 and show that the effect of your agonist is diminished, mimicking the effect of this compound.[10]
Q3: My this compound inhibition is variable between experiments. What could be the cause?
A3: Variability can stem from several factors:
-
Inconsistent cell passage number: Use cells within a consistent and low passage number range, as receptor expression can change over time in culture.
-
Variations in reagent preparation: Prepare fresh dilutions of this compound and agonists from a common stock solution for each experiment to minimize variability.
-
Fluctuations in incubation times and temperatures: Adhere strictly to the optimized protocol for all experiments.
Q4: Can I use this compound in in vivo studies?
A4: Yes, this compound has been used in in vivo studies. For example, it has been used in mouse models of inflammation.[1][5] The appropriate formulation and dosage will need to be determined for your specific animal model and experimental design.
Experimental Protocols
Key Experiment: In Vitro Calcium Flux Assay
This protocol outlines a general procedure for measuring the inhibition of agonist-induced calcium flux by this compound in FPR2-expressing cells.
-
Cell Preparation:
-
Plate FPR2-expressing cells (e.g., HL-60 cells transfected with human FPR2) in a black, clear-bottom 96-well plate.[11]
-
Culture cells to the appropriate density as determined by optimization experiments.
-
-
Dye Loading:
-
Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Incubate the cells to allow for de-esterification of the dye.
-
-
This compound Incubation:
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 30 minutes) to allow for receptor binding.[12]
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with an automated injection system.
-
Establish a baseline fluorescence reading.
-
Inject an FPR2 agonist (e.g., WKYMVm) and immediately begin kinetic reading of the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity over baseline for each well.
-
Plot the agonist response against the this compound concentration to determine the IC50 of this compound.
-
Visualizations
Signaling Pathway
Caption: FPR2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a this compound inhibition of calcium flux assay.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low signal-to-noise ratio.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. biocompare.com [biocompare.com]
- 8. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. promega.de [promega.de]
- 10. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Time-Dependent Protective and Pro-Resolving Effects of FPR2 Agonists on Lipopolysaccharide-Exposed Microglia Cells Involve Inhibition of NF-κB and MAPKs Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to WRW4 and BOC-2 as Formyl Peptide Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used formyl peptide receptor (FPR) antagonists: WRW4 and BOC-2. Formyl peptide receptors are a class of G protein-coupled receptors that play a critical role in innate immunity and inflammation. Their targeted antagonism is a key area of research for the development of novel therapeutics. This document outlines the distinct pharmacological profiles of this compound and BOC-2, supported by experimental data, to aid researchers in selecting the appropriate antagonist for their specific experimental needs.
Physicochemical and Pharmacological Properties
This compound and BOC-2 are both peptide-based antagonists but differ significantly in their structure and receptor selectivity.
| Property | This compound | BOC-2 |
| Molecular Formula | C₆₁H₆₄N₁₄O₇[1] | C₄₄H₅₉N₅O₈ |
| Amino Acid Sequence | Trp-Arg-Trp-Trp-Trp-Trp (WRWWWW)[1] | Boc-Phe-dLeu-Phe-dLeu-Phe |
| Primary Target | FPR2 (Formyl Peptide Receptor-like 1, FPRL1/ALX)[2][3] | FPR1 and FPR2 (Pan-antagonist)[1] |
| IC₅₀ (FPR2) | 0.23 μM (for inhibiting WKYMVm binding)[2][3] | Not consistently reported; significantly less potent than on FPR1. At 1 µM, it does not inhibit FPR2-mediated calcium mobilization. |
| IC₅₀ / Kᴅ (FPR1) | Does not significantly inhibit FPR1 at concentrations effective against FPR2[3][4]. | Kᴅ: 230 nM; EC₅₀: 0.25 µM (for inhibiting fMLF-induced superoxide production)[5]. |
Selectivity Profile and Off-Target Effects
This compound is a highly selective antagonist for FPR2 . It effectively blocks the binding of FPR2 agonists and subsequent downstream signaling pathways, including intracellular calcium mobilization and ERK phosphorylation[2][3]. While it is highly specific for FPR2, some studies suggest that at high concentrations, it may exhibit partial inhibition of FPR1 signaling[4].
BOC-2 acts as a pan-FPR antagonist , competitively inhibiting both FPR1 and FPR2[1]. However, it displays a clear preference for FPR1 , with reported nanomolar affinity[5]. Its antagonism of FPR2 is less potent, and higher concentrations are often required to achieve significant inhibition, which can increase the risk of off-target effects[4]. Notably, BOC-2 has been reported to have off-target effects, including the inhibition of the angiogenic activity of heparin-binding growth factors, which is independent of its action on FPRs.
FPR Signaling Pathway
FPRs are G protein-coupled receptors that, upon activation by agonists, initiate a signaling cascade leading to various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species. Both this compound and BOC-2 act by competitively binding to these receptors, thereby preventing the initiation of this cascade.
References
- 1. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. medchemexpress.com [medchemexpress.com]
WRW4: A Comparative Guide to its Specificity for FPR2
For researchers and professionals in drug development, the precise validation of a compound's specificity for its target is paramount. This guide provides an objective comparison of WRW4, a widely used antagonist for the Formyl Peptide Receptor 2 (FPR2), with other available alternatives. The information presented is supported by experimental data to aid in the selection of the most appropriate tool for FPR2 research.
Performance Comparison of FPR2 Antagonists
The specificity of this compound and its alternatives for FPR2 is a critical factor in its utility as a research tool. The following table summarizes the available quantitative data on the inhibitory activity of various antagonists against FPR1 and FPR2. This allows for a direct comparison of their potency and selectivity.
| Antagonist | Target(s) | IC50 / Ki | Assay Type | Notes |
| This compound | FPR2/FPRL1 | IC50: 0.23 µM [1][2] | WKYMVm-induced binding inhibition | Selective for FPR2; does not inhibit FPR1 agonist fMLF-induced calcium increase.[1][2] |
| PBP10 | FPR2 | Not specified | Functional (NADPH oxidase activity) | Selective for FPR2 over FPR1.[3][4] Cell-permeable peptide.[3][4] |
| BOC-2 | FPR1 & FPR2 | Apparent KD: 230 nM (FPR1)[5] | Intracellular calcium mobilization | Non-specific, acts as a competitive inhibitor for both FPR1 and FPR2.[6] |
| Quin C7 | FPR2 | Ki: 6.7 µM[7] | Not specified | Small molecule antagonist.[7] |
| Pyrrolidine bis-diketopiperazine (Compound 7) | FPR2 | IC50: 81 nM[7] | Not specified | Potent non-peptidic FPR2 antagonist.[7] |
Experimental Protocols
To ensure reproducibility and proper evaluation of FPR2 antagonists, detailed experimental protocols are essential. Below are methodologies for key assays used to validate the specificity and functional activity of compounds like this compound.
Competitive Radioligand Binding Assay
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity (Ki).
Materials:
-
HEK293 cells stably transfected with human FPR2.
-
Radioligand: [3H]-LXA4 or other suitable high-affinity FPR2 radioligand.
-
Test compounds: this compound and other antagonists.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 500 mM NaCl.
-
Scintillation fluid and counter.
Procedure:
-
Prepare cell membranes from HEK293-FPR2 cells.
-
In a 96-well plate, add 25 µL of varying concentrations of the test compound (e.g., this compound).
-
Add 25 µL of radioligand at a concentration near its Kd.
-
Add 50 µL of cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).
-
Incubate for 60-90 minutes at room temperature with gentle agitation.
-
Terminate the binding by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer.
-
Allow the filters to dry, then add scintillation fluid.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 and Ki values using non-linear regression analysis.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the increase in intracellular calcium concentration induced by an FPR2 agonist.
Materials:
-
HL-60 or RBL-2H3 cells stably transfected with human FPR2.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
FPR2 agonist (e.g., WKYMVm).
-
Test compounds: this compound and other antagonists.
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., incubate with Fura-2 AM at 37°C for 30-60 minutes).
-
Wash the cells to remove excess dye and resuspend in assay buffer.
-
Aliquot the cell suspension into a 96-well plate.
-
Pre-incubate the cells with varying concentrations of the test antagonist (e.g., this compound) for 15-30 minutes at 37°C.[8]
-
Place the plate in the fluorescence reader and establish a baseline fluorescence reading.
-
Add a specific concentration of the FPR2 agonist (e.g., EC80 of WKYMVm) to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).
-
Analyze the data by calculating the peak fluorescence response and determine the IC50 of the antagonist.
Signaling Pathways and Experimental Workflow
Understanding the downstream signaling of FPR2 and the workflow for antagonist validation is crucial for interpreting experimental results.
Caption: FPR2 signaling pathway and point of this compound inhibition.
The activation of FPR2 by an agonist leads to the dissociation of the Gi/o protein, initiating several downstream signaling cascades.[9] These include the activation of Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and DAG, leading to intracellular calcium release and Protein Kinase C (PKC) activation.[10] Another major pathway involves the activation of PI3K/Akt and the MAPK cascade (including ERK, p38, and JNK), ultimately resulting in the regulation of gene transcription related to inflammation and chemotaxis.[11] this compound acts by blocking the initial binding of agonists to FPR2, thereby preventing the initiation of these downstream signals.[6]
Caption: Experimental workflow for validating FPR2 antagonist specificity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PBP 10 | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 7. Functional N-Formyl Peptide Receptor 2 (FPR2) Antagonists Based on Ureidopropanamide Scaffold Have Potential to Protect Against Inflammation-associated Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Formylpeptide receptor 2: Nomenclature, structure, signalling and translational perspectives: IUPHAR review 35 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Distinct Signaling Cascades Elicited by Different Formyl Peptide Receptor 2 (FPR2) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The Role of Formyl Peptide Receptors in Neurological Diseases via Regulating Inflammation [frontiersin.org]
A Comparative Guide to WRW4 and PBP10: Two Prominent FPR2 Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist for the formyl peptide receptor 2 (FPR2) is critical for investigating its role in inflammatory processes, immune responses, and various pathologies. This guide provides a detailed comparison of two widely used FPR2 antagonists, WRW4 and PBP10, summarizing their performance based on available experimental data, outlining their mechanisms of action, and providing detailed experimental protocols.
Introduction to this compound and PBP10
FPR2, a G protein-coupled receptor, is a key player in the innate immune system, recognizing a variety of pathogen- and host-derived molecules to modulate inflammatory responses. Its dual role in both pro-inflammatory and pro-resolving pathways makes it an attractive therapeutic target. This compound and PBP10 are two distinct peptide-based antagonists commonly employed to probe FPR2 function.
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp-NH2) that acts as a competitive antagonist, directly blocking the binding of agonists to FPR2.[1][2]
PBP10 (Rhodamine B-QRLFQVKGRR) is a ten-amino-acid peptide derived from human plasma gelsolin, conjugated to rhodamine B for cell permeability.[1][2] It exerts its antagonistic effect through a unique intracellular mechanism.[1][2]
Performance Data and Properties
The following table summarizes the key characteristics and performance metrics of this compound and PBP10 based on published data.
| Feature | This compound | PBP10 |
| Sequence | Trp-Arg-Trp-Trp-Trp-Trp-NH2 | Rhodamine B-QRLFQVKGRR |
| Type | Synthetic Peptide | Gelsolin-derived Peptide |
| Mechanism of Action | Competitive Antagonist: Blocks agonist binding to FPR2.[1][2] | Intracellular Signaling Inhibitor: Binds to phosphatidylinositol 4,5-bisphosphate (PIP2), disrupting actin filament dynamics and blocking FPR2 signaling.[1][2] |
| Potency (IC50) | 0.23 µM (for inhibiting WKYMVm binding to FPR2)[3][4] | No specific IC50 value is consistently reported; however, it is effectively used at concentrations around 1 µM to inhibit FPR2-mediated functions like superoxide production and calcium mobilization.[5][6] |
| Selectivity | Selective for FPR2 over FPR1.[4] | Selective for FPR2 over FPR1.[7] |
| Cell Permeability | Not inherently cell-permeable. | Cell-permeable due to the rhodamine B conjugation.[7] |
| Commonly Used Concentrations | 1-10 µM in in vitro assays.[8][9] | 1-10 µM in in vitro assays.[6][10] |
Mechanism of Action
The distinct mechanisms of action of this compound and PBP10 are a crucial consideration for experimental design and data interpretation.
This compound: Competitive Antagonism
This compound functions as a classical competitive antagonist. It binds to the orthosteric site on the FPR2 receptor, the same site recognized by agonists. This direct competition prevents agonists from binding and activating the receptor, thereby inhibiting downstream signaling cascades.
PBP10: Intracellular Signaling Disruption
In contrast to this compound, PBP10 acts intracellularly. After crossing the cell membrane, it targets and binds to phosphatidylinositol 4,5-bisphosphate (PIP2), a critical signaling phospholipid. By sequestering PIP2, PBP10 disrupts the organization of the actin cytoskeleton, which is essential for the proper localization and function of signaling proteins involved in the FPR2 pathway. This ultimately leads to the inhibition of FPR2-mediated cellular responses.[1][2]
Experimental Protocols
Detailed methodologies for key functional assays are provided below to facilitate the comparison and application of these antagonists.
Calcium Mobilization Assay
This assay measures the ability of an antagonist to inhibit agonist-induced intracellular calcium release, a hallmark of GPCR activation.
1. Cell Preparation:
-
Culture human neutrophils or a cell line stably expressing human FPR2 (e.g., HL-60 or HEK293 cells) under standard conditions.
-
On the day of the experiment, harvest the cells and resuspend them in a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium, supplemented with 0.1% BSA).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubation at 37°C for 30-60 minutes.
-
Wash the cells to remove extracellular dye and resuspend them in the assay buffer.
2. Antagonist and Agonist Preparation:
-
Prepare stock solutions of this compound and PBP10 in a suitable solvent (e.g., DMSO or water).
-
Prepare a series of dilutions of the antagonists in the assay buffer. A typical concentration range to test would be from 10 nM to 10 µM.
-
Prepare a solution of an FPR2 agonist (e.g., WKYMVm or fMLF for FPR1 as a control) at a concentration that elicits a submaximal response (e.g., EC80).
3. Assay Procedure:
-
Add the cell suspension to the wells of a microplate (e.g., a black, clear-bottom 96-well plate).
-
Pre-incubate the cells with the different concentrations of this compound or PBP10 (or vehicle control) for a specified time (e.g., 10-30 minutes) at 37°C.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add the FPR2 agonist to the wells and immediately begin recording the fluorescence intensity over time (typically for 1-3 minutes).
4. Data Analysis:
-
The increase in fluorescence intensity corresponds to the increase in intracellular calcium concentration.
-
Determine the peak fluorescence response for each well.
-
Plot the agonist-induced response as a function of the antagonist concentration.
-
Calculate the IC50 value for each antagonist, which is the concentration that inhibits 50% of the maximal agonist-induced response.
Neutrophil Chemotaxis Assay
This assay assesses the ability of an antagonist to block the directional migration of neutrophils towards a chemoattractant.
1. Neutrophil Isolation:
-
Isolate human neutrophils from the peripheral blood of healthy donors using a standard method such as density gradient centrifugation (e.g., using Ficoll-Paque).
-
Resuspend the isolated neutrophils in a chemotaxis buffer (e.g., HBSS with 0.1% BSA).
2. Antagonist and Chemoattractant Preparation:
-
Prepare stock solutions and dilutions of this compound and PBP10 in the chemotaxis buffer.
-
Prepare a solution of an FPR2-specific chemoattractant (e.g., WKYMVm) at a concentration that induces optimal chemotaxis.
3. Chemotaxis Assay (using a Boyden chamber or similar system):
-
Place the chemoattractant solution in the lower wells of the chemotaxis chamber.
-
Pre-incubate the neutrophils with different concentrations of this compound or PBP10 (or vehicle control) for 15-30 minutes at 37°C.
-
Place a filter membrane (with a pore size suitable for neutrophil migration, e.g., 3-5 µm) between the lower and upper wells.
-
Add the pre-incubated neutrophil suspension to the upper wells.
-
Incubate the chamber at 37°C in a humidified incubator with 5% CO2 for a period that allows for significant migration (e.g., 60-90 minutes).
4. Quantification of Migration:
-
After incubation, remove the filter and fix and stain the cells that have migrated to the underside of the filter.
-
Count the number of migrated cells in several high-power fields under a microscope.
-
Alternatively, use a fluorescent dye to label the neutrophils before the assay and measure the fluorescence of the migrated cells.
5. Data Analysis:
-
Plot the number of migrated cells (or fluorescence intensity) as a function of the antagonist concentration.
-
Determine the concentration of each antagonist that causes a 50% reduction in chemotaxis (IC50).
Conclusion
Both this compound and PBP10 are valuable tools for studying FPR2 biology. The choice between them will depend on the specific experimental context. This compound, as a competitive antagonist, is ideal for studies focused on ligand-receptor interactions at the cell surface. PBP10, with its unique intracellular mechanism, offers an alternative approach to inhibit FPR2 signaling and can be particularly useful for investigating the role of PIP2 and the actin cytoskeleton in FPR2-mediated responses. Researchers should carefully consider the distinct properties of each antagonist when designing experiments and interpreting results to gain a comprehensive understanding of FPR2 function.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
- 3. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Functional selective FPR1 signaling in favor of an activation of the neutrophil superoxide generating NOX2 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PBP 10 | Formyl Peptide Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. bura.brunel.ac.uk [bura.brunel.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. biorxiv.org [biorxiv.org]
Comparative Analysis of WRW4 Cross-reactivity with G Protein-Coupled Receptors
A comprehensive guide for researchers on the selectivity profile of the FPR2 antagonist, WRW4, with supporting experimental data and detailed protocols.
The synthetic peptide Trp-Arg-Trp-Trp-Trp-Trp-CONH₂ (this compound) is widely recognized as a selective antagonist for the Formyl Peptide Receptor 2 (FPR2), a G protein-coupled receptor (GPCR) implicated in inflammatory and immune responses.[1][2] This guide provides an objective comparison of this compound's cross-reactivity with other GPCRs, particularly within the formyl peptide receptor family (FPR1 and FPR3), supported by quantitative data and detailed experimental methodologies for researchers in drug discovery and molecular pharmacology.
Selectivity Profile of this compound
This compound exhibits a clear preference for FPR2 over other members of the FPR family. Experimental data consistently demonstrates its potent antagonism at FPR2, while showing significantly less or no activity at FPR1.
Quantitative Comparison of this compound Activity at Formyl Peptide Receptors
| Receptor | Agonist | Assay Type | Measured Activity of this compound | Reference |
| FPR2 (FPRL1/ALX) | WKYMVm | Competitive Binding | IC50 = 0.23 µM | [1][2] |
| FPR2 (FPRL1/ALX) | MMK-1, Amyloid β42, F peptide | Calcium Mobilization | Specific inhibition | [1][2] |
| FPR1 | fMLF | Calcium Mobilization | No inhibition | [1][3] |
| FPR3 | Not Specified | Not Specified | Antagonistic activity reported |
Note: Quantitative data for FPR3 antagonism by this compound is not consistently available in the reviewed literature, though it has been described as an antagonist.
The selectivity of this compound is highlighted by its ability to inhibit the binding of the potent FPR2 agonist WKYMVm with a half-maximal inhibitory concentration (IC50) of 0.23 µM.[1][2] In functional assays, this compound effectively blocks the increase in intracellular calcium induced by various FPR2 agonists.[1][2] In contrast, this compound does not inhibit the calcium mobilization triggered by the FPR1-specific agonist, N-formylmethionyl-leucyl-phenylalanine (fMLF), indicating a high degree of selectivity for FPR2 over FPR1.[1][3] While this compound has been reported to have antagonistic effects on FPR3, detailed quantitative comparisons of its potency at FPR3 versus FPR2 are not widely available.
Signaling Pathways and Experimental Workflows
To understand the experimental basis of these findings, it is crucial to visualize the signaling pathways and the workflows of the assays used to determine antagonist activity.
FPR2 Signaling Pathway
Activation of FPR2 by an agonist, such as WKYMVm, initiates a signaling cascade through Gαi, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key signaling event that can be measured to assess receptor activation.
Caption: Simplified FPR2 signaling pathway leading to calcium mobilization.
Experimental Workflow for Cross-reactivity Assessment
The cross-reactivity of this compound is typically assessed using competitive binding assays and functional assays such as calcium mobilization. The following diagram illustrates the general workflow for these experiments.
Caption: Workflow for assessing this compound cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key assays used to characterize the cross-reactivity of this compound.
Competitive Radioligand Binding Assay
This protocol is designed to determine the IC50 value of this compound for FPR2.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing human FPR2 in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet with lysis buffer and resuspend in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Determine protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of radioligand (e.g., [³H]-WKYMVm at a final concentration equal to its Kd), and 50 µL of this compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of an unlabeled FPR2 agonist (e.g., 10 µM WKYMVm) in place of this compound.
-
Initiate the binding reaction by adding 50 µL of the prepared cell membranes (typically 10-20 µg of protein per well).
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation.
-
Terminate the assay by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/C) using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calcium Mobilization Assay
This protocol is used to assess the functional antagonism of this compound at FPR family members.[4][5][6][7]
-
Cell Culture and Plating:
-
Culture HEK293 cells stably expressing either human FPR1, FPR2, or FPR3 in a suitable growth medium.
-
The day before the assay, seed the cells into black-walled, clear-bottom 96-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (typically 2-5 µM), and an organic anion transporter inhibitor like probenecid (2.5 mM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[4][5]
-
Remove the growth medium from the cells and add 100 µL of the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature, protected from light.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare the appropriate FPR agonist (e.g., fMLF for FPR1, WKYMVm for FPR2) at a concentration that elicits a submaximal response (EC80).
-
Using a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation), add the this compound dilutions to the respective wells and incubate for a specified time (e.g., 15-30 minutes).
-
Initiate the measurement of fluorescence intensity (Excitation ~490 nm, Emission ~525 nm) and, after establishing a stable baseline, inject the agonist into the wells.
-
Continue recording the fluorescence signal for at least 60-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence for each well.
-
Normalize the data to the response of the agonist alone (0% inhibition) and a no-agonist control (100% inhibition).
-
Plot the normalized response as a function of the log concentration of this compound to generate a dose-response curve and determine the IC50 value for functional antagonism.
-
Conclusion
The available data strongly supports the classification of this compound as a selective antagonist of FPR2. Its inhibitory activity is potent at FPR2, while it shows negligible effects on FPR1-mediated signaling. Although reported to antagonize FPR3, more comprehensive quantitative data is needed to fully characterize its selectivity profile within the entire FPR family. The provided experimental protocols offer a framework for researchers to independently verify these findings and further explore the cross-reactivity of this compound with other GPCRs. Such studies are crucial for the development of more specific therapeutic agents targeting FPR2-mediated pathways.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.abcam.com [content.abcam.com]
- 6. Fluo-4 Direct Calcium Assay Kit | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. agilent.com [agilent.com]
In-Vivo Validation of WRW4's Anti-Inflammatory Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in-vivo anti-inflammatory properties of WRW4, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2). It compares its performance with other relevant compounds and presents supporting experimental data to aid in the evaluation of its therapeutic potential.
Mechanism of Action: Targeting FPR2-Mediated Inflammation
This compound exerts its anti-inflammatory effects by specifically binding to and blocking the Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-like 1 (FPRL1).[1][2] FPR2 is a G protein-coupled receptor that, upon activation by various agonists, can trigger downstream signaling pathways leading to pro-inflammatory responses, including leukocyte recruitment and cytokine release. By antagonizing this receptor, this compound effectively inhibits these inflammatory cascades.
The signaling pathway initiated by FPR2 agonists and the inhibitory action of this compound are illustrated below.
References
Comparative analysis of WRW4 and endogenous FPR2 ligands
A Comparative Guide to WRW4 and Endogenous FPR2 Ligands
For Researchers, Scientists, and Drug Development Professionals
The Formyl Peptide Receptor 2 (FPR2), also known as the Lipoxin A4 Receptor (ALX/FPR2), is a G-protein coupled receptor (GPCR) that plays a critical role in mediating host defense and inflammation. Its promiscuous nature allows it to bind a wide array of structurally diverse ligands, leading to varied and sometimes opposing biological outcomes. This guide provides a comparative analysis of the synthetic FPR2 antagonist, this compound, and key endogenous FPR2 agonists, offering insights into their functions, performance, and the experimental methods used to study them.
Comparative Analysis of Ligand Properties and Performance
FPR2 ligands can be broadly categorized into antagonists, which block receptor activity, and agonists, which activate it. Agonists can be further subdivided based on their functional effects, which are often either pro-inflammatory or pro-resolving. This phenomenon, where different agonists stabilize distinct receptor conformations to trigger unique downstream signaling pathways, is known as biased agonism.
The synthetic hexapeptide This compound is a selective and potent antagonist used experimentally to probe the function of FPR2 by inhibiting its signaling. In contrast, endogenous ligands, which are naturally produced in the body, showcase the receptor's dual role in orchestrating both the initiation and resolution of inflammation. These include pro-resolving lipid mediators like Lipoxin A4 (LXA4) and Resolvin D1 (RvD1) , the anti-inflammatory protein Annexin A1 , and pro-inflammatory peptides such as Serum Amyloid A (SAA) and the complex immunomodulatory peptide LL-37 .
Data Presentation
The following tables summarize the key properties and quantitative performance data for this compound and selected endogenous FPR2 ligands.
Table 1: General Properties of this compound and Endogenous FPR2 Ligands
| Ligand | Type | Chemical Nature | Primary Function at FPR2 |
| This compound | Synthetic | Peptide | Selective Antagonist |
| Annexin A1 (Ac2-26) | Endogenous | Peptide | Pro-resolving Agonist |
| Lipoxin A4 (LXA4) | Endogenous | Lipid (Eicosanoid) | Pro-resolving Agonist |
| Resolvin D1 (RvD1) | Endogenous | Lipid (Docosanoid) | Pro-resolving Agonist |
| Serum Amyloid A (SAA) | Endogenous | Peptide | Pro-inflammatory Agonist |
| LL-37 | Endogenous | Peptide | Immunomodulatory/Pro-inflammatory Agonist |
Table 2: Comparative Quantitative Performance Data
| Ligand | Parameter | Value | Assay / Context |
| This compound | IC50 | 0.23 µM | Inhibition of WKYMVm-induced FPR2 binding |
| Resolvin D1 (RvD1) | EC50 | ~8.8 pM | GPCR-β-arrestin interaction in transfected cells[1] |
| Lipoxin A4 (LXA4) | Kd | ~1.7 nM | Radioligand binding to FPR2-expressing cells[2]¹ |
| Serum Amyloid A (SAA) | EC50 | ~30-45 nM | Calcium mobilization in FPR2-expressing cells[2] |
| Annexin A1 (Ac2-26) | Effective Conc. | ~1-10 µM | Induction of neutrophil chemotaxis[3] |
| LL-37 | Effective Conc. | ~10-100 nM | Induction of calcium mobilization and chemotaxis[4][5]² |
¹The functional response of FPR2 to LXA4 is a subject of ongoing research, with some studies reporting a lack of functional activity despite high-affinity binding. ²LL-37 has been reported to signal through other receptors, such as CXCR2, which may contribute to its biological effects.
Signaling Pathways
FPR2 is coupled to inhibitory G-proteins (Gαi). Ligand binding triggers a cascade of intracellular events, including the activation of Phospholipase C (PLC), mobilization of intracellular calcium, and the activation of Mitogen-Activated Protein Kinase (MAPK) pathways like ERK1/2 and p38.
Crucially, the nature of the ligand dictates the ultimate cellular response. Pro-resolving agonists like Annexin A1 and Resolvin D1 steer the receptor towards anti-inflammatory outcomes, such as inhibiting leukocyte migration and promoting the resolution of inflammation. In contrast, pro-inflammatory agonists like SAA induce chemotaxis, cytokine production, and perpetuate the inflammatory state. The antagonist this compound blocks these signaling events by preventing agonist binding.
References
- 1. Resolvin D1 binds human phagocytes with evidence for proresolving receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
WRW4 vs. Annexin A1-Derived Peptides: A Comparative Guide to FPR2/ALX Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of WRW4, a selective antagonist of the Formyl Peptide Receptor 2 (FPR2/ALX), and annexin A1-derived peptides, which act as agonists for the same receptor. This document aims to be an objective resource, presenting supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms to aid in research and development decisions.
At a Glance: Agonist vs. Antagonist of a Critical Inflammatory Receptor
The central theme of this comparison is the opposing actions of this compound and annexin A1-derived peptides on the FPR2/ALX receptor, a key player in inflammation and its resolution.
-
This compound , a synthetic peptide (Trp-Arg-Trp-Trp-Trp-Trp-CONH2), acts as a selective antagonist . It blocks the binding of various agonists to FPR2/ALX, thereby inhibiting downstream pro-inflammatory and other signaling pathways.[1][2][3][4][5]
-
Annexin A1 is an endogenous protein, and its N-terminal derived peptides, such as Ac2-26 , are potent agonists of FPR2/ALX.[6][7] Their binding to the receptor typically initiates anti-inflammatory and pro-resolving cascades.[6][7]
Quantitative Comparison of Efficacy
The following tables summarize the key quantitative parameters that define the efficacy of this compound and the annexin A1-derived peptide Ac2-26.
| Compound | Action on FPR2/ALX | Parameter | Value | Assay | Cell/System |
| This compound | Antagonist | IC50 | 0.23 µM | Inhibition of WKYMVm binding | FPRL1-expressing cells |
| Annexin A1 | Agonist | EC50 | ~6 nM | Calcium Mobilization | Native FPR2/ALX expressing cells |
| Ac2-26 | Agonist | Effective Conc. | 10 µM | Chemotaxis | Human Polymorphonuclear Leukocytes (PMNs) |
Table 1: In Vitro Efficacy of this compound and Annexin A1/Ac2-26
| Disease Model | Treatment | Observed Effect | Outcome |
| Sepsis-Induced Acute Kidney Injury (Mouse) | Ac2-26 | Reduced inflammation and apoptosis | Protective |
| Sepsis-Induced Acute Kidney Injury (Mouse) | Ac2-26 + this compound | Reversal of Ac2-26's protective effects | Pro-inflammatory/Pro-apoptotic |
| Allergic Airway Inflammation (Mouse) | Ac2-26 | Suppression of eosinophilic infiltration and airway hyperreactivity | Anti-inflammatory |
| Thrombo-inflammation (Mouse) | Ac2-26 | Reduced thrombus formation | Anti-thrombotic |
| Thrombo-inflammation (Mouse) | Ac2-26 + this compound | Blockade of Ac2-26's anti-thrombotic effect | Pro-thrombotic |
Table 2: In Vivo Efficacy in Preclinical Models
Signaling Pathways: A Tale of Two Opposing Actions
The binding of an agonist like Ac2-26 to FPR2/ALX initiates a cascade of intracellular events. This compound, by blocking this initial binding, prevents these downstream effects.
Ac2-26-Induced Pro-resolving Signaling Pathway
Caption: Agonist (Ac2-26) activation of FPR2/ALX signaling.
This compound-Mediated Inhibition of Signaling
References
- 1. researchgate.net [researchgate.net]
- 2. Ac2-26 Mimetic Peptide of Annexin A1 Inhibits Local and Systemic Inflammatory Processes Induced by Bothrops moojeni Venom and the Lys-49 Phospholipase A2 in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Annexin A1 N-Terminal Derived Peptide Ac2-26 Exerts Chemokinetic Effects on Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Validating the Antagonistic Effect of WRW4 on Formyl Peptide Receptor 3 (FPR3): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the peptide antagonist WRW4 and its validated antagonistic effects on Formyl Peptide Receptor 3 (FPR3). The information presented herein is supported by experimental data to offer an objective analysis for research and drug development applications.
Introduction to FPR3 and its Modulation
Formyl Peptide Receptor 3 (FPR3) is a G protein-coupled receptor (GPCR) belonging to the formyl peptide receptor family.[1] Unlike its better-studied paralogs FPR1 and FPR2, the physiological and pathological roles of FPR3 are still being elucidated.[2] Activation of FPR3 is known to initiate downstream signaling cascades, including the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3] This signaling is implicated in various cellular processes, making FPR3 a potential therapeutic target. The peptide this compound has emerged as a notable antagonist of FPR3, and this guide will delve into the experimental validation of this activity.[4][5]
Comparative Analysis of FPR3 Antagonists
This compound has been identified as a potent antagonist of FPR3.[5][6] While other compounds, such as Cyclosporin H and Boc-MLF, are known antagonists of other formyl peptide receptors, their efficacy against FPR3 is not well-documented with specific quantitative data.[7][8][9] This section provides a comparative summary of the available data.
| Antagonist | Target Receptor(s) | Reported Potency on FPR3 |
| This compound | FPR2 and FPR3[5][6] | pIC50 = 6.0[10] |
| Cyclosporin H | Primarily FPR1[8][11] | Specific antagonistic activity on FPR3 is not well-established.[8] |
| Boc-MLF | Primarily FPR1[12][13] | Specific antagonistic activity on FPR3 is not well-established.[13] |
Note: The pIC50 value represents the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.
Experimental Validation of this compound Antagonism on FPR3
The antagonistic effect of this compound on FPR3 has been experimentally validated using various in vitro assays. A key method involves the use of human embryonic kidney (HEK293) cells genetically engineered to express human FPR3.
Key Experimental Finding: Inhibition of Agonist-Induced Calcium Mobilization
One of the primary methods to validate the antagonism of this compound on FPR3 is by measuring its ability to inhibit the increase in intracellular calcium concentration ([Ca2+]) induced by a known FPR3 agonist, such as F2L.[5] In these experiments, FPR3-expressing cells are pre-incubated with this compound before being stimulated with the agonist. The resulting change in intracellular calcium is monitored using a fluorescent calcium indicator. A significant reduction in the calcium signal in the presence of this compound confirms its antagonistic activity. It has been reported that this compound is the first FPR3 antagonist that can completely inhibit the activation of FPR3 by F2L in FPR3-transfected HEK293 cells.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for validating this compound antagonism on FPR3 using a calcium mobilization assay.
FPR3 Signaling Pathway and Point of this compound Inhibition
FPR3, as a G protein-coupled receptor, initiates a cascade of intracellular events upon activation by an agonist. This signaling pathway is crucial for its physiological functions.
FPR3 Signaling Cascade
Activation of FPR3 by an agonist leads to the coupling of G proteins, which in turn activates Phospholipase C (PLC).[1][3] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[3] This increase in intracellular calcium is a key second messenger that activates various downstream effector proteins, leading to cellular responses such as chemotaxis and modulation of inflammatory responses.[2][3]
Caption: Simplified signaling pathway of FPR3 activation and the inhibitory action of this compound.
This compound acts as a competitive antagonist, meaning it likely binds to the same site on the FPR3 receptor as the natural agonist, thereby preventing the initiation of this signaling cascade.
Experimental Protocols
Calcium Mobilization Assay in FPR3-Transfected HEK293 Cells
This protocol outlines the key steps for validating the antagonistic effect of this compound on FPR3 using a fluorescence-based calcium mobilization assay.
Materials:
-
HEK293 cells
-
Human FPR3 expression vector
-
Cell culture medium and supplements
-
Transfection reagent
-
96-well black, clear-bottom microplates
-
Fluo-4 AM calcium indicator
-
This compound peptide
-
FPR3 agonist (e.g., F2L)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Fluorescence plate reader with automated injection capabilities
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate medium.
-
Transfect the cells with the human FPR3 expression vector using a suitable transfection reagent according to the manufacturer's instructions.
-
Seed the transfected cells into 96-well black, clear-bottom microplates and allow them to adhere and express the receptor, typically for 24-48 hours.
-
-
Cell Loading with Calcium Indicator:
-
Prepare a loading buffer containing Fluo-4 AM in the assay buffer.
-
Remove the culture medium from the cells and add the Fluo-4 AM loading buffer.
-
Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.
-
Gently wash the cells with assay buffer to remove excess extracellular dye.
-
-
Antagonist and Agonist Addition:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Prepare the FPR3 agonist (e.g., F2L) at a concentration known to elicit a submaximal response (e.g., EC80).
-
-
Data Acquisition:
-
Place the microplate in a fluorescence plate reader.
-
Set the instrument to record fluorescence intensity over time (kinetic read).
-
Establish a baseline fluorescence reading for each well.
-
Use the instrument's injector to add the FPR3 agonist to all wells simultaneously.
-
Continue to record the fluorescence intensity for several minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well to determine the intracellular calcium response.
-
Plot the agonist response against the concentration of this compound.
-
Determine the IC50 value of this compound by fitting the data to a dose-response curve.
-
Conclusion
The available experimental data robustly validates this compound as a potent antagonist of Formyl Peptide Receptor 3. Its ability to inhibit agonist-induced calcium mobilization in FPR3-expressing cells provides a clear mechanism of action. In comparison to other known FPR antagonists, this compound demonstrates a more defined and potent activity against FPR3. This guide provides researchers and drug development professionals with the foundational information and experimental framework to utilize this compound as a critical tool for investigating the physiological and pathological roles of FPR3 and for the potential development of novel therapeutics targeting this receptor.
References
- 1. genecards.org [genecards.org]
- 2. Formyl peptide receptor 3 - Wikipedia [en.wikipedia.org]
- 3. Production of a Bioengineered G-Protein Coupled Receptor of Human Formyl Peptide Receptor 3 [dspace.mit.edu]
- 4. Frontiers | Identification of FPR3 as a Unique Biomarker for Targeted Therapy in the Immune Microenvironment of Breast Cancer [frontiersin.org]
- 5. Peptides from allergenic lipocalins bind to formyl peptide receptor 3 in human dendritic cells to mediate TH2 immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Protein - A Potent Antagonist of FPR2 and FPR3 G-Protein Coupled Receptors - Buy Now! |Abcepta [abcepta.com]
- 7. Identification of peptides that antagonize formyl peptide receptor-like 1-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The immunosuppressant cyclosporin A antagonizes human formyl peptide receptor through inhibition of cognate ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. FPR3 | Formylpeptide receptors | IUPHAR/MMV Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Cyclosporin H, Boc-MLF and Boc-FLFLF are antagonists that preferentially inhibit activity triggered through the formyl peptide receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of WRW4's Mechanism as a Selective FPR2 Antagonist
This guide provides a comprehensive literature review of studies validating the mechanism of WRW4, a selective antagonist of Formyl Peptide Receptor 2 (FPR2), also known as Formyl Peptide Receptor-Like 1 (FPRL1). It compares this compound with other notable FPR antagonists, presenting key experimental data, detailed protocols, and visual diagrams of the signaling pathways and experimental workflows. This document is intended for researchers, scientists, and professionals in drug development interested in the modulation of inflammatory and immune responses mediated by FPR2.
Introduction to this compound and the Formyl Peptide Receptor Family
The formyl peptide receptor (FPR) family, a group of G protein-coupled receptors (GPCRs), plays a crucial role in innate immunity and inflammation.[1] These receptors are activated by N-formylated peptides derived from bacteria and mitochondria, functioning as pattern recognition receptors that mediate host defense.[1] In humans, the family includes FPR1, FPR2 (FPRL1), and FPR3. FPR2, in particular, has garnered significant interest due to its diverse array of ligands and its involvement in a wide range of physiological and pathological processes, including inflammation, neurodegenerative diseases, and cancer.[2][3][4]
This compound is a synthetic hexapeptide (Trp-Arg-Trp-Trp-Trp-Trp) identified as a potent and specific antagonist of FPR2.[2][5][6] Its ability to selectively block FPR2 signaling has made it an invaluable tool for elucidating the receptor's functions and a potential therapeutic agent for diseases driven by excessive FPR2 activation.
Validation of this compound's Mechanism of Action
The primary mechanism of this compound is the competitive antagonism of FPR2. It has been shown to inhibit the binding of various FPR2 agonists, thereby blocking downstream signaling cascades.
Key Validating Evidence:
-
Inhibition of Agonist Binding: The foundational evidence for this compound's mechanism is its ability to inhibit the binding of the potent synthetic FPR2 agonist, WKYMVm, to cells expressing FPR2. Studies have consistently reported an IC50 value of approximately 0.23 µM for this inhibition.[5][6]
-
Blockade of Downstream Signaling: this compound effectively blocks the intracellular signaling events triggered by FPR2 activation. This includes:
-
Calcium Mobilization: It completely inhibits the increase in intracellular calcium induced by various FPR2 agonists like WKYMVm, MMK-1, and the Alzheimer's-related amyloid-beta 42 (Aβ42) peptide.[5][6]
-
ERK Phosphorylation: this compound specifically blocks the phosphorylation of Extracellular signal-regulated kinase (ERK), a key component of the MAPK signaling pathway downstream of FPR2.[5][7]
-
-
Inhibition of Cellular Functions: The antagonistic effects of this compound translate to the inhibition of various cellular responses mediated by FPR2, such as:
-
Chemotaxis: It inhibits the chemotactic migration of neutrophils towards FPR2 agonists.[6][8][9]
-
Superoxide Generation: this compound blocks the production of superoxide in neutrophils induced by Aβ42.[5][6]
-
Phagocytosis: It has been shown to completely inhibit the internalization of Aβ42 peptide in human macrophages.[5][7][9]
-
Comparative Analysis of this compound and Alternative FPR Antagonists
This compound is often compared with other FPR antagonists, primarily based on their specificity for different receptor subtypes. The most common alternatives include BOC-2 (a non-specific FPR1/FPR2 antagonist) and PBP10 (a specific FPR2 antagonist with a different mechanism).
| Compound | Sequence/Structure | Target(s) | IC50 / Effective Concentration | Key Features |
| This compound | WRWWWW | Selective FPR2 | ~0.23 µM for inhibiting WKYMVm binding[5][6] | High specificity for FPR2 over FPR1.[6] Widely used as a selective tool. |
| BOC-2 | tert-butoxycarbonyl-FLFLF-OH | FPR1 and FPR2 | 10 µM for effective antagonism[10] | Non-specific, blocks both FPR1 and FPR2.[11] Useful for studying combined FPR1/2 effects. |
| PBP10 | RhoB-QRLFQVKGRR | Selective FPR2 | Not specified | Cell-permeable peptide that acts by binding to PIP2, disrupting actin filaments and blocking FPR2 signaling.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to validate the mechanism of this compound.
4.1. Radioligand Binding Assay (for IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of the binding of a radiolabeled agonist to FPR2.
-
Protocol:
-
Cells expressing FPR2 (e.g., RBL-2H3 cells transfected with human FPR2) are harvested and prepared as a membrane fraction.
-
A constant concentration of a radiolabeled FPR2 agonist (e.g., [3H]WKYMVm) is incubated with the cell membranes.
-
Increasing concentrations of unlabeled this compound are added to the incubation mixture to compete with the radiolabeled agonist for binding to the receptor.
-
After incubation, the mixture is filtered through a glass fiber filter to separate bound from unbound radioligand.
-
The radioactivity retained on the filter is measured using a scintillation counter.
-
The data is plotted as the percentage of specific binding versus the log concentration of this compound, and the IC50 value is calculated using non-linear regression.
-
4.2. Intracellular Calcium Mobilization Assay
-
Objective: To measure the ability of this compound to block the increase in intracellular calcium concentration following agonist stimulation of FPR2.
-
Protocol:
-
FPR2-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
The cells are pre-incubated with this compound or a vehicle control for a specified period.
-
An FPR2 agonist (e.g., WKYMVm) is added to the cells.
-
The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorometer or a fluorescence microscope.
-
The inhibitory effect of this compound is quantified by comparing the peak fluorescence response in this compound-treated cells to that in control cells.
-
4.3. Chemotaxis Assay (Boyden Chamber Assay)
-
Objective: To assess the effect of this compound on the directed migration of cells (e.g., neutrophils) towards an FPR2 agonist.
-
Protocol:
-
A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.
-
The lower compartment is filled with a medium containing an FPR2 agonist (chemoattractant).
-
A suspension of cells (e.g., isolated human neutrophils) pre-incubated with this compound or a vehicle control is placed in the upper compartment.
-
The chamber is incubated for a period to allow the cells to migrate through the pores of the membrane towards the chemoattractant.
-
After incubation, the membrane is fixed and stained, and the number of cells that have migrated to the lower side of the membrane is counted under a microscope.
-
The chemotactic index is calculated, and the inhibition by this compound is determined by comparing it to the control.[8]
-
Visualizing the Mechanism and Workflow
5.1. Signaling Pathway of FPR2 and Inhibition by this compound
Caption: FPR2 signaling pathway and the inhibitory mechanism of this compound.
5.2. Experimental Workflow for Validating an FPR2 Antagonist
Caption: A typical experimental workflow for validating a novel FPR2 antagonist.
Conclusion
The literature provides robust validation for the mechanism of this compound as a selective and potent antagonist of FPR2. Through a combination of binding, signaling, and functional assays, its ability to specifically inhibit FPR2-mediated responses has been unequivocally demonstrated. In comparison to other FPR antagonists like BOC-2, this compound offers superior selectivity, making it the preferred tool for investigating the specific roles of FPR2 in health and disease. The continued use of this compound in preclinical studies will undoubtedly further our understanding of FPR2 biology and its potential as a therapeutic target.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound, Formyl Peptide Receptor-Like 1 (FPRL1) Antagonist - 1 mg [anaspec.com]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Ureidopropanamides as Formyl Peptide Receptor 2 (FPR2) Agonists to Target the Resolution of Inflammation in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formyl peptide receptor 2 antagonist this compound ameliorates diabetes-induced cognitive decline in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound | CAS:878557-55-2 | Selective FPR2 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 10. Effects of Formyl Peptide Receptor Agonists Ac9-12 and WKYMV in In Vivo and In Vitro Acute Inflammatory Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | FPR2: A Novel Promising Target for the Treatment of Influenza [frontiersin.org]
Safety Operating Guide
Proper Disposal Procedures for WRW4: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of WRW4, a selective antagonist of formyl peptide receptor 2 (FPR2). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.
Immediate Safety and Logistical Information
This compound is a peptide and, according to available safety data sheets for similar research chemicals, may not be classified as a hazardous substance.[1] However, it is crucial to handle all laboratory chemicals with care to minimize potential risks.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Avoid Dust Generation: When handling the solid form of this compound, avoid creating dust. If dust is generated, respiratory protection may be required.
-
Spill Management: In case of a spill, cover drains and collect the material by binding it or pumping it off. Take up the dry material and dispose of it properly. Clean the affected area to avoid contamination.[2]
-
First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Take off contaminated clothing immediately and rinse the skin with water.
-
Eye Contact: Rinse out with plenty of water, removing contact lenses if present.
-
Ingestion: Make the victim drink water (at most two glasses). Consult a doctor if feeling unwell.[2]
-
Quantitative Data Summary
No specific quantitative data for the disposal of this compound, such as concentration limits for drain disposal or specific quantities for hazardous waste classification, is available in the provided search results. Disposal procedures should adhere to qualitative best practices and local regulations.
| Data Point | Value |
| Hazard Classification | Not classified as a hazardous substance or mixture. |
| Toxicity Data | No data available.[2] |
| Persistence and Degradability | No data available.[2] |
| Bioaccumulative Potential | No data available.[2] |
Detailed Disposal Protocol
The proper disposal of this compound must be conducted in accordance with national and local regulations.[2] The following step-by-step protocol provides a general guideline for the safe disposal of this research chemical.
1. Waste Identification and Segregation:
- Keep this compound waste in its original container whenever possible.[2]
- Do not mix this compound waste with other chemical waste.[2] This prevents unintended chemical reactions and ensures proper waste stream management.
- Label the waste container clearly as "this compound waste" with the appropriate chemical name and any known hazard information.
2. Small Quantities of Uncontaminated this compound (Solid):
- For small residual amounts of solid this compound, carefully sweep the material, avoiding dust generation.
- Place the collected solid into a designated, labeled waste container.
- Treat as chemical waste and dispose of according to your institution's guidelines for non-hazardous chemical waste.
3. This compound Solutions (Aqueous):
- Do not flush this compound solutions down the sanitary sewer system unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[2]
- Collect all aqueous waste containing this compound in a clearly labeled, sealed container.
- The container should be designated for aqueous chemical waste.
4. Contaminated Labware and PPE:
- Sharps: Needles, syringes, and other sharps contaminated with this compound should be placed in a designated sharps container.
- Glassware: Contaminated glassware should be rinsed with an appropriate solvent (e.g., water or ethanol), and the rinsate collected as chemical waste. The cleaned glassware can then be washed for reuse or disposed of as broken glass.
- Consumables: Contaminated gloves, pipette tips, and other disposable labware should be collected in a designated solid waste container lined with a plastic bag.
5. Final Disposal:
- All collected this compound waste (solid, aqueous, and contaminated materials) must be disposed of through your institution's hazardous waste management program.
- Contact your EHS office to schedule a pickup for the waste.
- Ensure all containers are properly sealed and labeled before collection.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Decision Workflow.
References
Personal protective equipment for handling WRW4
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of WRW4, a synthetic peptide antagonist of the formyl peptide receptor 2 (FPR2). Given that the specific toxicological properties of this compound have not been extensively documented, it is imperative to treat this compound as potentially hazardous and to adhere to strict laboratory safety protocols. This document is intended to be a primary resource for ensuring the safe and effective use of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Due to the unknown long-term health effects of this compound and its common dissolution in Dimethyl Sulfoxide (DMSO), a solvent known for its ability to penetrate the skin, a comprehensive PPE strategy is mandatory. The following table summarizes the required PPE for handling this compound in both its lyophilized (powder) form and when in solution.
| Operation | Required Personal Protective Equipment |
| Handling Lyophilized this compound Powder | - Nitrile or Latex Gloves (double-gloving recommended)- Safety Goggles or a Face Shield- Lab Coat- N95 or higher rated Respirator (to prevent inhalation of fine particles) |
| Handling this compound in DMSO Solution | - Butyl Rubber Gloves (as DMSO can penetrate nitrile and latex gloves)- Chemical Splash Goggles or a Face Shield- Chemical-resistant Lab Coat or Apron- Work in a certified chemical fume hood to avoid inhalation of aerosols |
Note: Always inspect gloves for any signs of degradation or perforation before use. Change gloves immediately if they become contaminated.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational plan is crucial for minimizing exposure risk and ensuring the integrity of the compound.
2.1. Preparation and Reconstitution
-
Work Area Preparation : All handling of this compound, especially the lyophilized powder, should be conducted within a certified chemical fume hood or a powder containment hood to prevent inhalation of dust. The work surface should be clean and decontaminated before and after use.
-
Equilibration : Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature for at least 20-30 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.
-
Reconstitution :
-
Slowly and carefully add the required volume of sterile DMSO to the vial containing the lyophilized this compound powder.
-
Gently swirl or vortex the vial to ensure complete dissolution. Avoid vigorous shaking to minimize the risk of aerosol generation.
-
Once dissolved, the this compound solution should be stored in a tightly sealed vial.
-
2.2. Storage
Proper storage is essential to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Storage Conditions |
| Lyophilized Powder | -20°C or -80°C | Store in a tightly sealed vial in a desiccator to protect from moisture. |
| DMSO Solution | -20°C | Aliquot into smaller, single-use volumes to avoid repeated freeze-thaw cycles. |
2.3. Experimental Use
-
When using the this compound solution, always work within a chemical fume hood.
-
Use designated and properly calibrated pipettes and other equipment.
-
Avoid direct contact with skin, eyes, and clothing. In case of contact, follow the first aid measures outlined in the table below.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : Used vials, pipette tips, gloves, and any other contaminated disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused or waste solutions of this compound in DMSO should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
-
Disposal Method : All this compound waste must be disposed of through your institution's certified hazardous waste management program, which will typically involve incineration.
Workflow and Safety Diagram
The following diagram illustrates the key decision points and safety protocols for handling this compound.
Caption: Workflow for the safe handling, use, and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
